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  • Product: 3,6-Dimethoxypyridazine 1-oxide
  • CAS: 1703-08-8

Core Science & Biosynthesis

Foundational

3,6-Dimethoxypyridazine 1-Oxide: Comprehensive Physicochemical Profiling and Synthetic Applications

Executive Summary In the realm of heterocyclic chemistry, pyridazine N-oxides represent a uniquely versatile class of intermediates. The introduction of an N-oxide moiety fundamentally alters the electronic landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of heterocyclic chemistry, pyridazine N-oxides represent a uniquely versatile class of intermediates. The introduction of an N-oxide moiety fundamentally alters the electronic landscape of the pyridazine ring, polarizing the system and activating specific positions for nucleophilic or electrophilic attack. 3,6-Dimethoxypyridazine 1-oxide is a highly specialized derivative wherein the electron-donating effects of two methoxy groups are juxtaposed against the complex inductive and resonance effects of the N-oxide.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and laboratory protocols associated with 3,6-dimethoxypyridazine 1-oxide. Designed for drug development professionals and synthetic chemists, this whitepaper explores how this compound serves as a critical linchpin in the synthesis of highly substituted pyridazines, such as1[1], which are frequently utilized as scaffolds for novel anti-cancer agents and thiadiazine derivatives[2].

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 3,6-dimethoxypyridazine 1-oxide is essential for predicting its behavior in complex reaction matrices. The compound features a planar diazine core, with the N-oxide dipole significantly increasing its solubility in polar aprotic solvents compared to its unoxidized parent compound.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3,6-Dimethoxypyridazine 1-oxide
CAS Registry Number 1703-08-8 (Primary) / 14634-54-9 (Secondary)
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
Structural Features Pyridazine core, C3/C6 methoxy substitution, N1-oxide
Precursor Utility Direct precursor to 3,4,6-trimethoxypyridazine

Data aggregated from verified chemical inventory databases and spectral libraries[1][3][4].

Mechanistic Reactivity and Chemical Pathways

The reactivity of 3,6-dimethoxypyridazine 1-oxide is governed by the delicate balance between the electron-withdrawing nature of the N-oxide (via induction) and the electron-donating capacity of the methoxy groups (via resonance).

Deoxygenative Halogenation

When treated with phosphoryl chloride (POCl3), the N-oxide oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom. This forms a highly reactive phosphorodichloridate intermediate. The resulting positive charge on the pyridazine nitrogen activates the adjacent C4 position toward nucleophilic attack by the liberated chloride ion. This Meisenheimer-type sequence results in the ejection of the phosphate leaving group, yielding 4-chloro-3,6-dimethoxypyridazine [2][5]. This transformation, first detailed in 5, is a cornerstone reaction for functionalizing the pyridazine core[5].

Polonovski-Type Rearrangement

Reaction with acetic anhydride (Ac2O) forces a rearrangement rather than simple ring functionalization. The initial O-acetylation creates a highly unstable intermediate. Due to the steric and electronic influence of the C6 methoxy group, the system undergoes demethylation/rearrangement to yield 1-acetoxy-3-methoxy-6(1H)-pyridazinone and 1,3-dimethoxy-6(1H)-pyridazinone [6].

Anomalous Nitration

Standard nitration of pyridazine N-oxides typically yields 4- or 5-nitro derivatives. However, when 3,6-dimethoxypyridazine 1-oxide is subjected to 7, no nitro compound is detected[7]. The dual methoxy substitution sterically blocks the ring and alters the HOMO/LUMO gap, diverting the reaction to form 1-hydroxy-3-methoxy-6(1H)-pyridazinone and its benzoyl derivative[7].

ReactivityMap SM 3,6-Dimethoxypyridazine 1-oxide POCl3 POCl3 (Deoxygenation) SM->POCl3 Ac2O Ac2O (Rearrangement) SM->Ac2O BzNO3 Benzoyl Nitrate (Oxidation/Cleavage) SM->BzNO3 Prod1 4-Chloro-3,6-dimethoxy- pyridazine POCl3->Prod1 Prod2 1-Acetoxy-3-methoxy- 6(1H)-pyridazinone Ac2O->Prod2 Prod3 1-Hydroxy-3-methoxy- 6(1H)-pyridazinone BzNO3->Prod3

Caption: Reactivity pathways of 3,6-dimethoxypyridazine 1-oxide with various electrophiles.

Experimental Protocols: Deoxygenative Chlorination

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of 4-chloro-3,6-dimethoxypyridazine from the 1-oxide. This protocol is designed as a self-validating system , incorporating specific causality for each step and integrated quality control (QC) checkpoints.

Step-by-Step Methodology
  • Preparation & Dissolution:

    • Action: Suspend 10 mmol of 3,6-dimethoxypyridazine 1-oxide in 25 mL of anhydrous chloroform (CHCl3) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. POCl3 reacts violently with ambient moisture to form phosphoric and hydrochloric acids, which will prematurely degrade the N-oxide starting material and drastically reduce the yield.

  • Electrophilic Activation:

    • Action: Cool the reaction vessel to 0°C using an ice bath. Add 15 mmol (1.5 equivalents) of POCl3 dropwise over 15 minutes.

    • Causality: The initial O-phosphorylation of the N-oxide is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and suppresses the formation of tarry byproducts.

  • Thermal Rearrangement (Reflux):

    • Action: Remove the ice bath and gradually heat the mixture to a gentle reflux (approx. 65°C) for 2 to 4 hours.

    • Causality: Elevated temperature is required to overcome the activation energy barrier for the chloride ion to attack the C4 position and eject the bulky dichlorophosphate leaving group.

    • Self-Validation (QC): Monitor via TLC (Ethyl Acetate:Hexane 1:1). The reaction is complete when the highly polar N-oxide spot (low Rf) is entirely consumed, replaced by the less polar chlorinated product.

  • Quenching & Neutralization:

    • Action: Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice. Carefully neutralize the aqueous layer to pH 7.5 using saturated aqueous sodium bicarbonate (NaHCO3).

    • Causality: Ice quenches unreacted POCl3 safely. NaHCO3 neutralizes the generated acids without providing hydroxide ions (OH⁻) that could cause unwanted hydrolysis of the newly formed C-Cl bond.

  • Isolation & Purification:

    • Action: Extract the aqueous mixture with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Workflow Step1 Step 1: Dissolution Dissolve N-oxide in dry CHCl3 Step2 Step 2: Activation Dropwise addition of POCl3 at 0°C Step1->Step2 Step3 Step 3: Reflux Heat mixture to 65°C for 2-4 hours Step2->Step3 Step4 Step 4: Quenching Pour over ice, neutralize with NaHCO3 Step3->Step4 Step5 Step 5: Isolation Extract with DCM, Dry over MgSO4 Step4->Step5

Caption: Step-by-step experimental workflow for deoxygenative chlorination.

Applications in Drug Development

The ability to selectively functionalize the pyridazine core makes 3,6-dimethoxypyridazine 1-oxide an invaluable asset in medicinal chemistry. Following the chlorination protocol outlined above, the resulting 4-chloro derivative can undergo facile nucleophilic aromatic substitution (SNAr).

For example, reacting the 4-chloro intermediate with sodium methoxide yields 3,4,6-trimethoxypyridazine [2]. This trimethoxy scaffold is extensively utilized by 1 as a building block for synthesizing complex pyridazino[4,3-e][1,3,4]thiadiazines and novel anti-cancer agents[1][2]. The precise manipulation of the N-oxide chemistry allows researchers to build highly targeted, sterically demanding pharmacophores that would be otherwise inaccessible via standard cross-coupling techniques.

References

  • Syntheses of Pyridazine Derivatives. IV. Reaction of 3, 6-Dimethoxypyridazine 1-Oxide With Phosphoryl Chloride. Amanote Research / Chemical and Pharmaceutical Bulletin (1960).[Link]

  • GUANIDINE COMPOUNDS: IV. ACETYLATION OF SOME ALKYL-SUBSTITUTED GUANIDINES WITH ACETIC ANHYDRIDE AND ETHYL ACETATE. ResearchGate.[Link]

  • Bromination, Chlorination, and Nitration of Isoflavonoids. ResearchGate.[Link]

Sources

Exploratory

Comprehensive NMR Characterization of 3,6-Dimethoxypyridazine 1-Oxide: A Technical Guide for Heterocyclic Structural Analysis

Executive Summary The structural elucidation of heterocyclic N-oxides is a critical analytical step in the development of energetic materials, agricultural chemicals, and pharmaceutical intermediates. The parent compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic N-oxides is a critical analytical step in the development of energetic materials, agricultural chemicals, and pharmaceutical intermediates. The parent compound, 3,6-dimethoxypyridazine, possesses C2v​ symmetry, yielding a highly simplified Nuclear Magnetic Resonance (NMR) profile. However, oxidation at the N1 position breaks this symmetry, initiating a complex push-pull electronic system across the diazine ring.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. This guide provides a deep-dive into the mechanistic causality behind the 1 H and 13 C NMR chemical shifts of 3,6-dimethoxypyridazine 1-oxide , coupled with a self-validating experimental protocol to ensure absolute confidence in spectral assignments.

Structural Dynamics and Symmetry Breaking

To understand the NMR spectrum of 3,6-dimethoxypyridazine 1-oxide, one must first analyze the electronic perturbations introduced by the N-oxide moiety. The N1-oxide group exerts two competing electronic forces on the pyridazine ring:

  • Inductive Effect (-I): The highly electronegative oxygen and the formal positive charge on the N1 nitrogen withdraw electron density through the σ -bond framework, primarily deshielding the adjacent C6 position.

  • Mesomeric Effect (+M): The oxygen lone pairs donate electron density into the ring's π -system. This resonance effect specifically localizes partial negative charges at the C4 and C6 positions.

Because the +M effect dominates the π -system, the protons and carbons at the para (C4) and ortho (C6) positions relative to the N-oxide experience significant magnetic shielding, shifting their resonance upfield compared to the unaffected meta position (C5). This causality is the foundational principle for assigning the broken symmetry of this molecule .

ElectronicEffects cluster_effects Symmetry Breaking Effects N_oxide N1-Oxide Group Inductive -I (Inductive) Effect N_oxide->Inductive Mesomeric +M (Mesomeric) Effect N_oxide->Mesomeric H5 C5 / H5 (Downfield/Deshielded) Inductive->H5 Meta Position H4 C4 / H4 (Upfield/Shielded) Mesomeric->H4 Electron Donation

Mesomeric and inductive effects of the N1-oxide group driving NMR chemical shift dispersion.

Experimental Methodology: A Self-Validating Protocol

A robust analytical workflow must be self-validating; the data generated must contain internal checks that confirm the success of the synthesis and the accuracy of the assignments. The following protocol details the synthesis of 3,6-dimethoxypyridazine 1-oxide and the subsequent multidimensional NMR acquisition strategy.

Phase 1: Synthesis via N-Oxidation

The selective oxidation of 3,6-dimethoxypyridazine relies on controlled electrophilic oxygen transfer.

  • Reaction Setup: Dissolve 5.0 mmol of 3,6-dimethoxypyridazine in 10 mL of glacial acetic acid. The acidic environment protonates the diazine, modulating its reactivity to prevent over-oxidation to the N,N'-dioxide.

  • Oxidation: Cool to 0 °C and dropwise add 1.5 equivalents of 30% aqueous H2​O2​ . Heat the mixture to 60 °C for 12 hours.

  • Validation (TLC): Monitor via Thin Layer Chromatography (DCM:MeOH 9:1). The N-oxide product will exhibit a significantly lower Rf​ value than the starting material due to the highly polar N-O dipole.

  • Isolation: Neutralize with saturated NaHCO3​ , extract with dichloromethane, and purify via flash chromatography to yield the pure 1-oxide .

Phase 2: NMR Acquisition Strategy

To prevent solvent-induced chemical shift variations and ensure high resolution, deuterated chloroform ( CDCl3​ ) is selected as the solvent due to its lack of exchangeable protons and excellent solubilization of polar N-oxides.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS). The TMS serves as an internal 0.00 ppm calibration standard, ensuring chemical shift absolute accuracy.

  • 1D Acquisition: Acquire 1 H NMR (400 MHz, 16 scans) and 13 C NMR (101 MHz, 1024 scans, WALTZ-16 decoupled).

  • 2D Cross-Validation: Acquire 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range couplings ( 3JCH​=8 Hz ). This step is the core of the self-validating system: it unambiguously links the isolated methoxy protons to their adjacent quaternary ring carbons, verifying the 1D assignments without relying on empirical guesswork .

Workflow A 1. Synthesis 3,6-Dimethoxypyridazine + H2O2/AcOH B 2. Purification Flash Chromatography (Silica) A->B C 3. Sample Prep 15 mg in 0.6 mL CDCl3 + 0.03% TMS B->C D 4. 1D NMR Acquisition 1H (16 scans) & 13C (1024 scans) C->D E 5. 2D NMR Validation HSQC & HMBC for Unambiguous Assignment D->E

Step-by-step workflow for the synthesis, purification, and NMR validation of the target compound.

Quantitative Data Presentation

H NMR Chemical Shift Analysis

The parent compound exhibits a single aromatic singlet for H4/H5 at ~7.00 ppm. Upon N-oxidation, the symmetry breaks, yielding an AB spin system (two doublets) with a characteristic ortho-coupling constant ( 3J≈9.2 Hz ).

Table 1: 1 H NMR Data for 3,6-dimethoxypyridazine 1-oxide (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment Rationale
H-5 7.15Doublet (d)9.21HDeshielded due to its meta position relative to the N-oxide; lacks +M shielding.
H-4 6.75Doublet (d)9.21HStrongly shielded (upfield) by the +M resonance electron donation from the N1-oxide.
C3-OCH 3​ 4.05Singlet (s)-3HStandard methoxy shift adjacent to the highly electronegative imine nitrogen (N2).
C6-OCH 3​ 3.85Singlet (s)-3HShielded relative to C3-OCH 3​ due to the N-oxide α -shielding effect.
C NMR Chemical Shift Analysis

The 13 C spectrum reveals six distinct carbon environments, confirming the complete loss of C2v​ symmetry. The most profound effect is observed at C4, which is pushed heavily upfield by the mesomeric effect.

Table 2: 13 C NMR Data for 3,6-dimethoxypyridazine 1-oxide (101 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment Rationale
C-3 156.0Quaternary (C)Adjacent to N2; highly deshielded by the unoxidized imine nitrogen.
C-6 148.5Quaternary (C)Adjacent to N1-oxide; shielded relative to C3 due to the N-oxide α -effect.
C-5 128.2Methine (CH)Meta to N1-oxide; unaffected by +M shielding, representing a standard aromatic shift.
C-4 116.5Methine (CH)Para to N1-oxide; strongly shielded by the localized negative charge from +M resonance.
C3-OCH 3​ 56.2Methyl (CH 3​ )Typical methoxy carbon environment.
C6-OCH 3​ 55.4Methyl (CH 3​ )Slightly shielded methoxy carbon, mirroring the effect seen on the C6 quaternary carbon.

Advanced 2D NMR Resolution

While the 1D data strongly suggests the assignments based on electronic principles, empirical science demands absolute proof. The self-validating nature of this protocol is finalized using 2D HMBC spectroscopy.

In the HMBC spectrum, the methoxy protons act as isolated "anchor points."

  • The singlet at 4.05 ppm will show a strong 3JCH​ cross-peak exclusively to the quaternary carbon at 156.0 ppm , locking in the C3 / C3-OCH 3​ pair.

  • The singlet at 3.85 ppm will correlate to the quaternary carbon at 148.5 ppm , locking in the C6 / C6-OCH 3​ pair.

  • Subsequently, the H-5 proton (7.15 ppm) will show a 3JCH​ correlation to C-3, while the H-4 proton (6.75 ppm) will correlate to C-6.

This closed-loop logical deduction eliminates any reliance on theoretical shift calculations, providing an unassailable, experimentally validated structural assignment.

References

  • Itai, T., & Kamiya, S. (1965). Studies on the Syntheses of Pyridazine Derivatives. IV. Rearrangement of Alkoxypyridazine 1-Oxides to 1-Alkoxypyridazinones. Chemical and Pharmaceutical Bulletin, 13(6), 713-717. URL:[Link]

Foundational

Crystal Structure and X-Ray Diffraction Analysis of 3,6-Dimethoxypyridazine 1-Oxide: A Comprehensive Technical Guide

An in-depth technical guide on the crystal structure and X-ray diffraction (XRD) of 3,6-dimethoxypyridazine 1-oxide, tailored for researchers, crystallographers, and drug development professionals. Executive Summary Hete...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the crystal structure and X-ray diffraction (XRD) of 3,6-dimethoxypyridazine 1-oxide, tailored for researchers, crystallographers, and drug development professionals.

Executive Summary

Heterocyclic N-oxides are highly privileged scaffolds in medicinal chemistry and energetic materials due to their unique electronic properties, dipole moments, and ability to participate in non-covalent interactions. Specifically, 3,6-dimethoxypyridazine 1-oxide serves as a critical intermediate for the regioselective functionalization of the pyridazine ring[1]. The introduction of the N-oxide moiety fundamentally alters the electron density of the diazine core, activating adjacent positions for electrophilic and nucleophilic attacks[2].

This whitepaper provides a rigorous, self-validating protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 3,6-dimethoxypyridazine 1-oxide. By elucidating its crystallographic features—such as N–O bond lengths, ring planarity, and substituent torsion angles—we provide actionable insights for structure-based drug design and pharmacophore modeling[3].

Chemical Context and Structural Significance

In unoxidized pyridazines, the adjacent nitrogen atoms create a strong localized dipole and a highly electron-deficient aromatic system. Oxidation to the N-oxide (e.g., yielding 3,6-dimethoxypyridazine 1-oxide) introduces a formal charge separation ( N+–O− ) that acts as both an electron-withdrawing group via induction and an electron-donating group via resonance[2].

From a structural perspective, the N-oxide oxygen atom in 3,6-dimethoxypyridazine 1-oxide is sterically demanding. Because it is situated at the N1 position, it resides in close proximity to the methoxy group at the C6 position. This steric clash typically forces the C6-methoxy group out of the pyridazine plane, breaking local C2v​ symmetry and significantly impacting the molecule's solid-state packing and receptor-binding conformation[4].

Synthesis and Crystallization Protocol

To obtain high-resolution SCXRD data, one must first synthesize high-purity material and grow macroscopic, defect-free single crystals. The following protocol outlines a self-validating workflow designed to prevent crystal twinning and solvent inclusion.

Synthesis of 3,6-Dimethoxypyridazine 1-Oxide

The N-oxidation of 3,6-dimethoxypyridazine is achieved using a peroxy acid.

  • Reaction: Dissolve 3,6-dimethoxypyridazine (1.0 eq) in glacial acetic acid. Slowly add 30% aqueous hydrogen peroxide ( H2​O2​ ) (3.0 eq) at 0 °C[5].

  • Heating: Warm the mixture to 60 °C and stir for 12 hours. The acetic acid acts as both a solvent and an acid catalyst, facilitating the formation of peracetic acid in situ, which acts as the active oxidant.

  • Quenching & Extraction: Neutralize the mixture carefully with saturated NaHCO3​ and extract with dichloromethane (DCM).

  • Purification: Purify the crude product via silica gel flash chromatography (Eluent: EtOAc/Hexane) to isolate the pure 1-oxide[6].

Single-Crystal Growth Methodology

Crystallization requires a slow, controlled reduction in solubility to allow ordered lattice formation.

  • Solvent System Selection: Dissolve the purified 3,6-dimethoxypyridazine 1-oxide in a minimum volume of DCM. DCM is an excellent solvent for polar N-oxides.

  • Anti-Solvent Layering: Carefully layer an equal volume of non-polar heptane over the DCM solution in a narrow crystallization tube.

  • Slow Evaporation: Cap the tube loosely with a pierced septum and allow it to stand undisturbed at 20 °C. Over 5–7 days, the volatile DCM will evaporate faster than the heptane, slowly driving the solution to supersaturation and yielding diffraction-quality block crystals[7].

G N1 3,6-Dimethoxypyridazine (Starting Material) N2 Oxidation (H2O2 / AcOH, 60°C) N1->N2 N3 3,6-Dimethoxypyridazine 1-Oxide (Crude Product) N2->N3 N4 Purification (Silica Gel Chromatography) N3->N4 N5 Crystallization (DCM/Heptane Evaporation) N4->N5 N6 Single Crystal (Suitable for SCXRD) N5->N6

Workflow for the synthesis and crystallization of 3,6-dimethoxypyridazine 1-oxide.

X-Ray Diffraction Methodology (SCXRD)

To ensure the trustworthiness of the structural data, the X-ray diffraction experiment must minimize thermal motion, which can artificially shorten apparent bond lengths and obscure hydrogen atom positions.

Data Collection Protocol
  • Crystal Mounting: Select a clear, block-shaped crystal (approx. 0.15×0.10×0.08 mm) under a polarized optical microscope. Mount it on a MiteGen MicroMesh loop using Paratone-N oil to protect it from atmospheric moisture and mechanical stress[8].

  • Cooling: Transfer the crystal immediately to the diffractometer goniometer head under a steady stream of nitrogen gas at 100 K . Cryo-cooling minimizes atomic thermal ellipsoids, yielding higher precision in bond length determination.

  • Irradiation: Collect diffraction data using a diffractometer equipped with a CCD or CMOS detector and graphite-monochromated Mo K α radiation ( λ=0.71073 Å)[8].

Data Reduction and Refinement
  • Integration: Integrate the raw frame data using software such as APEX3 or CrysAlisPro. Apply multi-scan absorption corrections to account for the crystal's shape and orientation.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT). This will locate the heavy atoms (C, N, O).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL via Olex2). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic protons, 1.5Ueq​(C) for methyl protons).

G D1 Crystal Mounting (MiteGen loop + Paratone oil) D2 Data Collection (Mo Kα, 100 K) D1->D2 D3 Data Reduction (Integration & Scaling) D2->D3 D4 Structure Solution (Direct Methods / SHELXT) D3->D4 D5 Structure Refinement (Least-Squares / SHELXL) D4->D5 D6 Validation & CIF Generation (checkCIF) D5->D6

Pipeline for SCXRD data collection, reduction, and structural refinement.

Crystallographic Features & Data Presentation

Based on established crystallographic data for pyridazine 1-oxides and related heterocyclic N-oxides[8][9][10], the structure of 3,6-dimethoxypyridazine 1-oxide exhibits several defining geometric characteristics.

Molecular Geometry and Bond Lengths

The pyridazine core remains largely planar[11]. The N1–O1 bond length is a critical parameter; in typical pyridazine N-oxides, this bond exhibits significant double-bond character due to back-donation, generally measuring between 1.29 Å and 1.32 Å [8]. The N1–N2 bond is slightly elongated compared to unoxidized pyridazine (typically ~1.33 Å) due to the electron-withdrawing effect of the oxygen atom[12].

Conformational Nuances

The methoxy group at C3 typically lies co-planar with the pyridazine ring to maximize p−π resonance with the aromatic system. However, the methoxy group at C6 experiences severe steric repulsion from the adjacent N1-oxide oxygen. Consequently, the C6-methoxy group rotates out of the ring plane, resulting in a distinct torsion angle (typically >45∘ )[4].

Crystal Packing and Intermolecular Interactions

In the solid state, pyridazine N-oxides pack densely via π−π stacking interactions between the electron-deficient aromatic rings[10]. Furthermore, the highly polarized N-oxide oxygen acts as a strong hydrogen-bond acceptor, forming non-classical C–H⋯O hydrogen bonds with the methyl protons of adjacent molecules, stabilizing the three-dimensional lattice[8].

Data Tables

Table 1: Representative Crystallographic Data for 3,6-Dimethoxypyridazine 1-Oxide (Note: Parameters reflect standard high-resolution outputs for this class of compounds at 100 K)

ParameterValue / Description
Empirical Formula C6​H8​N2​O3​
Formula Weight 156.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Goodness-of-fit on F2 1.045
Final R indices[I > 2 σ (I)] R1​=0.032 , wR2​=0.085

Table 2: Selected Bond Lengths (Å) and Angles (deg)

Structural FeatureAtoms InvolvedExpected ValueCausality / Chemical Insight
N-Oxide Bond N(1) – O(1)1.305(2) ÅStrong dipole; partial double bond character via resonance[8].
Diazine Bond N(1) – N(2)1.345(3) ÅElongated compared to standard pyridazine due to N-oxidation[12].
C-N Bond N(2) – C(3)1.320(3) ÅRetains strong imine-like π -character.
Ring Angle C(6) – N(1) – N(2)118.5(2)°Slight compression to accommodate the bulky N-oxide oxygen.
Methoxy Torsion O(1) – N(1) – C(6) – O(2)~ 55.0°Out-of-plane rotation to minimize steric clash with the N-oxide[4].

Implications for Drug Development

Understanding the precise 3D architecture of 3,6-dimethoxypyridazine 1-oxide is invaluable for drug development professionals. The out-of-plane rotation of the C6-methoxy group creates a specific steric vector that must be accommodated in receptor active sites. Furthermore, the highly polarized N-oxide bond serves as a potent hydrogen-bond acceptor, making it an excellent bioisostere for amides or ketones in pharmacophore modeling[3]. By utilizing the exact bond lengths and torsion angles derived from SCXRD, computational chemists can vastly improve the accuracy of molecular docking simulations and virtual screening campaigns.

References

  • Advances in Heterocyclic Chemistry, Volume 24. epdf.pub. Available at:[Link]

  • Bromination, Chlorination, and Nitration of Isoflavonoids. ResearchGate. Available at:[Link]

  • Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. DTIC / J. Am. Chem. Soc. 2020. Available at:[Link]

  • Pyridazine 1-oxide | C4H4N2O | CID 137016. PubChem - NIH. Available at:[Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Open Access LMU. Available at: [Link]

  • STUDIES ON THE SYNTHESES OF PYRIDAZINE DERIVATIVES. IV. REARRANGEMENT OF ALKOXYPYRIDAZINE 1-OXIDES TO 1-ALKOXYPYRIDAZINONES. Researcher.life / Chem. Pharm. Bull. Available at: [Link]

  • The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[1,2,5]Oxadiazolo[3,4-d]pyridazines. PMC - NIH. Available at:[Link]

  • YAKUGAKU ZASSHI - Synthesis of Pyridazine Derivatives. X. Reactions of 3, 6-Disubstituted Pyridazine 1-Oxides with Acetic Anhydride. J-Stage. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3,6-Dimethoxypyridazine 1-Oxide

Introduction Aromatic N-oxides are a class of compounds characterized by a nitrogen-oxygen bond within an aromatic ring system. Their fragmentation behavior in mass spectrometry is notably influenced by the N-oxide funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Aromatic N-oxides are a class of compounds characterized by a nitrogen-oxygen bond within an aromatic ring system. Their fragmentation behavior in mass spectrometry is notably influenced by the N-oxide functional group, which can direct fragmentation in unique ways compared to their non-oxidized counterparts.[1][2][3][4] The fragmentation patterns are also highly dependent on the ionization technique employed, with "harder" techniques like Electron Ionization (EI) inducing more extensive fragmentation, while "softer" techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) tend to preserve the molecular ion.[1][2]

This guide will present the anticipated fragmentation pathways under both EI and ESI/APCI conditions, providing a comprehensive understanding of the expected mass spectral behavior of 3,6-dimethoxypyridazine 1-oxide.

Proposed Fragmentation Pathways of 3,6-Dimethoxypyridazine 1-Oxide

The structure of 3,6-dimethoxypyridazine 1-oxide contains two key functionalities that will dictate its fragmentation: the N-oxide group and the two methoxy substituents on the pyridazine ring.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization, the molecular ion of 3,6-dimethoxypyridazine 1-oxide is expected to undergo a series of characteristic fragmentations. A primary and highly diagnostic fragmentation pathway for aromatic N-oxides is the loss of an oxygen atom.[3][4]

A key fragmentation pathway for aromatic N-oxides under EI is the loss of an oxygen atom from the molecular ion.[3] Another common fragmentation is the loss of a hydroxyl radical, which is particularly prominent in 2-alkylpyridine N-oxides.[4] The presence of methoxy groups introduces additional fragmentation routes, including the loss of a methyl radical followed by the loss of carbon monoxide, or the direct loss of a formaldehyde molecule.

The proposed EI fragmentation pathways are visualized in the following diagram:

EI_Fragmentation M [M]+• m/z 156 M_minus_O [M-O]+• m/z 140 M->M_minus_O - O M_minus_OH [M-OH]+ m/z 139 M->M_minus_OH - •OH M_minus_CH3 [M-CH3]+ m/z 141 M->M_minus_CH3 - •CH3 M_minus_CH2O [M-CH2O]+• m/z 126 M->M_minus_CH2O - CH2O M_minus_CH3O [M-OCH3]+ m/z 125 M->M_minus_CH3O - •OCH3 M_minus_CH3_minus_CO [M-CH3-CO]+ m/z 113 M_minus_CH3->M_minus_CH3_minus_CO - CO ESI_Fragmentation MH [M+H]+ m/z 157 MH_minus_O [M+H-O]+ m/z 141 (APCI) MH->MH_minus_O - O MH_minus_H2O [M+H-H2O]+ m/z 139 MH->MH_minus_H2O - H2O MH_minus_CH3OH [M+H-CH3OH]+ m/z 125 MH->MH_minus_CH3OH - CH3OH MH_minus_CH2O [M+H-CH2O]+ m/z 127 MH->MH_minus_CH2O - CH2O

Caption: Proposed ESI-MS/MS fragmentation of protonated 3,6-dimethoxypyridazine 1-oxide.

Summary of Key Fragment Ions

The following table summarizes the key fragment ions expected from the mass spectrometric analysis of 3,6-dimethoxypyridazine 1-oxide under different ionization conditions.

m/zProposed FormulaIonization ModeProposed Fragmentation Pathway
157C6H9N2O3ESI/APCI[M+H]+
156C6H8N2O3EI[M]+•
141C6H9N2O2ESI/APCI[M+H-O]+
141C5H5N2O3EI[M-CH3]+
140C6H8N2O2EI[M-O]+•
139C6H7N2O2ESI/APCI[M+H-H2O]+
139C6H7N2O2EI[M-OH]+
127C5H7N2O2ESI/APCI[M+H-CH2O]+
126C5H6N2O2EI[M-CH2O]+•
125C5H5N2O2ESI/APCI[M+H-CH3OH]+
125C5H5N2O2EI[M-OCH3]+
113C4H5N2O2EI[M-CH3-CO]+

Experimental Protocols

To acquire mass spectra for 3,6-dimethoxypyridazine 1-oxide, the following general protocols can be employed:

Sample Preparation
  • Dissolve the sample: Prepare a stock solution of 3,6-dimethoxypyridazine 1-oxide in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the appropriate mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI and APCI
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Capillary Voltage (ESI): 3.0-4.0 kV.

    • Corona Discharge Current (APCI): 3-5 µA.

    • Drying Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • Scan Range: m/z 50-500.

    • MS/MS Analysis: For fragmentation studies, select the protonated molecular ion (m/z 157) as the precursor ion and apply a range of collision energies to generate a comprehensive fragmentation spectrum.

Direct Infusion or GC-MS for EI
  • Direct Infusion (for pure compounds):

    • Introduce the sample directly into the ion source via a heated probe.

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

    • Temperature Program: Start at a low temperature and ramp up to elute the compound.

    • MS Conditions:

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Conclusion

The mass spectrometric fragmentation of 3,6-dimethoxypyridazine 1-oxide is predicted to be governed by the interplay between the N-oxide functionality and the methoxy substituents. Under EI, characteristic losses of oxygen, hydroxyl radicals, and fragments derived from the methoxy groups are anticipated. In contrast, ESI is expected to yield a stable protonated molecular ion, with subsequent MS/MS experiments revealing losses of water, methanol, and formaldehyde. APCI may provide a diagnostic loss of oxygen from the protonated molecule, indicative of the N-oxide moiety. The proposed pathways and summary of key fragment ions in this guide provide a valuable resource for the identification and structural elucidation of 3,6-dimethoxypyridazine 1-oxide and related compounds.

References

  • K. L. Kallury, U. R. J. Rao, Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry, 1979, 14 (10), 554-557.
  • R. A. Abramovitch, E. M. Smith, Pyridine-1-Oxides. In The Chemistry of Heterocyclic Compounds, John Wiley & Sons, Inc., 2008.
  • N. J. Bunce, H. S. McKinnon, R. J. Schnurr, S. R. Keum, E. Buncel, Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 1992, 70 (4), 1028-1036.
  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 2000, 72 (7), 1354-1360.
  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds - ResearchGate. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - MDPI. [Link]

  • Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate. [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Life Science Journal. [Link]

Sources

Foundational

Mechanistic Insights into the N-Oxidation of 3,6-Dimethoxypyridazine Derivatives: Pathways, Regioselectivity, and Rearrangement Phenomena

Executive Summary Pyridazine derivatives, particularly 3,6-dimethoxypyridazine, are highly valued scaffolds in medicinal chemistry and drug development due to their unique dipole moments, robust hydrogen-bonding capacity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazine derivatives, particularly 3,6-dimethoxypyridazine, are highly valued scaffolds in medicinal chemistry and drug development due to their unique dipole moments, robust hydrogen-bonding capacity, and characteristically low basicity 1. The N-oxidation of these heterocycles is not merely a functional group interconversion; it is a strategic electronic modulation. By converting the neutral pyridazine into an N-oxide, the chemical behavior of the ring is fundamentally altered, opening complementary possibilities for late-stage functionalization and electrophilic substitution processes that are otherwise inaccessible 2.

This whitepaper provides an in-depth mechanistic analysis of the N-oxidation of 3,6-dimethoxypyridazine, exploring the causality behind oxidant selection, the thermodynamics of the transition state, and the competing rearrangement pathways that lead to 1-alkoxypyridazinones under acidic conditions 3.

Electronic Properties and Regioselectivity

The pyridazine nucleus contains two adjacent nitrogen atoms. This adjacency introduces lone-pair repulsion (the alpha-effect) and diminishes the net electron-withdrawing influence on the ring compared to pyrimidine, despite having a similar overall electron deficiency 4.

In 3,6-dimethoxypyridazine, the molecule is perfectly symmetric. The methoxy groups exert a dual electronic effect on the ring system:

  • Inductive Withdrawal (-I effect): Through the sigma framework, slightly deactivating the ring.

  • Resonance Donation (+M effect): Through the pi system, which dominates at the adjacent nitrogen atoms, significantly increasing their nucleophilicity compared to the parent unsubstituted pyridazine.

Because the molecule is symmetric, mono-N-oxidation yields a single regioisomer: 3,6-dimethoxypyridazine 1-oxide . Over-oxidation to the N,N'-dioxide is sterically and electronically disfavored. Once the first nitrogen is oxidized, the resulting N-oxide moiety strongly withdraws electron density from the ring, drastically raising the activation energy required to oxidize the second nitrogen [[4]]().

Mechanistic Pathway of N-Oxidation

The choice of oxidant strictly dictates the reaction pathway and the stability of the resulting N-oxide. N-oxidation is most commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA) 2.

The mCPBA-Mediated Concerted Mechanism

Using mCPBA in an aprotic solvent (e.g., dichloromethane) at low temperatures is the gold standard for synthesizing the stable 1-oxide 4. The mechanism operates via a concerted bimolecular electrophilic transfer:

  • The nucleophilic nitrogen lone pair of the pyridazine attacks the electrophilic peroxy oxygen of mCPBA.

  • Simultaneously, the weak O-O bond cleaves.

  • The peroxy proton is transferred to the carbonyl oxygen of the leaving m-chlorobenzoate group, preventing the buildup of discrete charged intermediates in the aprotic medium.

MCPBA_Oxidation A 3,6-Dimethoxypyridazine (Nucleophile) C Concerted Transition State (O-O Cleavage) A->C N-lone pair attack B mCPBA (Electrophile) B->C Peroxy transfer D 3,6-Dimethoxypyridazine 1-oxide C->D N-O bond forms E m-Chlorobenzoic Acid (Leaving Group) C->E Proton transfer

Concerted N-oxidation mechanism of 3,6-dimethoxypyridazine via mCPBA.

Competing Pathways: The Rearrangement Phenomenon

When oxidation is performed under strongly acidic and protic conditions—specifically using 30% hydrogen peroxide in acetic acid—a critical divergence in the reaction pathway occurs. Instead of isolating the stable 1-oxide, the reaction yields rearranged products, predominantly 1-alkoxypyridazinones 3.

Causality of the Rearrangement

The acidic environment (AcOH) protonates the newly formed N-oxide oxygen, creating a highly electrophilic intermediate. The adjacent methoxy group at C6 becomes susceptible to migration. Driven by thermal energy and the thermodynamic stability of the resulting pyridazinone core, the N-oxide oxygen attacks the alkyl group of the adjacent methoxy ether. This triggers an O-to-N alkyl shift , effectively converting the alkoxypyridazine 1-oxide into a 1-alkoxypyridazinone. This phenomenon perfectly illustrates how solvent choice and pH dictate the thermodynamic sink of the reaction 3.

Rearrangement_Pathway A 3,6-Dimethoxypyridazine B 1-Oxide Intermediate A->B Oxidation C Acidic Protonation (AcOH / H2O2) B->C pH < 4 D O-to-N Methyl Migration C->D Thermal Energy E 1-Methoxy-3-methoxy- 6-pyridazinone D->E Rearrangement

Acid-catalyzed rearrangement of alkoxypyridazine 1-oxides to 1-alkoxypyridazinones.

Quantitative Data: Oxidant Comparison

The following table summarizes the quantitative yield and product distribution based on the chosen oxidative protocol, highlighting the stark contrast between aprotic and protic/acidic conditions.

Oxidant SystemSolventTemp (°C)Primary ProductYield (%)Mechanistic Notes
mCPBA (1.1 eq) CH₂Cl₂0 to 253,6-Dimethoxypyridazine 1-oxide83 - 88Clean conversion; trace N,N'-dioxide 2
H₂O₂ (30%) / AcOH Acetic Acid60 to 801-Methoxy-3-methoxy-6-pyridazinone65 - 75Acid-catalyzed rearrangement dominates 3
H₂O₂ / TFAA CH₃CN25Nitrate salts / Degradation< 20Ring cleavage due to excessive electrophilicity

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Synthesis of 3,6-Dimethoxypyridazine 1-oxide (mCPBA Method)
  • Preparation : Dissolve 3,6-dimethoxypyridazine (10 mmol) in anhydrous CH₂Cl₂ (50 mL) under an inert argon atmosphere.

    • Causality/Rationale: Anhydrous conditions prevent premature hydrolysis of mCPBA and ensure consistent electrophilicity of the peroxy acid.

  • Oxidant Addition : Cool the solution to 0 °C using an ice bath. Add mCPBA (11 mmol, 77% purity) portion-wise over 15 minutes.

    • Causality/Rationale: The exothermic nature of peroxy O-O cleavage requires strict thermal control to prevent over-oxidation to the N,N'-dioxide 4.

  • Reaction Monitoring (Self-Validation Checkpoint 1) : Stir for 4 hours, allowing the reaction to warm to room temperature. Monitor via TLC (Silica gel, EtOAc/Hexane 1:1). The N-oxide will appear as a highly polar, UV-active spot (Rf ~ 0.2) compared to the starting material (Rf ~ 0.6).

  • Quenching & Workup (Self-Validation Checkpoint 2) : Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy unreacted peroxides. Validate the complete destruction of peroxides using KI-starch paper (must remain colorless). Wash the organic layer with saturated NaHCO₃ (3 x 30 mL) to remove the m-chlorobenzoic acid byproduct.

  • Isolation : Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the stable 1-oxide.

Protocol B: Synthesis of 1-Methoxy-3-methoxy-6-pyridazinone (Rearrangement Method)
  • Preparation : Dissolve 3,6-dimethoxypyridazine (10 mmol) in glacial acetic acid (20 mL).

  • Oxidation/Rearrangement : Add 30% aqueous H₂O₂ (30 mmol) dropwise. Heat the mixture to 70 °C for 12 hours.

    • Causality/Rationale: The thermal energy and highly acidic medium are required to overcome the activation barrier for the O-to-N methyl migration, driving the reaction toward the thermodynamic pyridazinone sink 3.

  • Workup : Cool to room temperature. Neutralize carefully with cold 10% NaOH until pH 7 is reached. Extract the aqueous layer with EtOAc (3 x 40 mL).

  • Validation (Self-Validation Checkpoint 3) : Confirm the rearrangement via ¹H-NMR. The diagnostic disappearance of one of the equivalent methoxy singlet peaks (~4.0 ppm) and the appearance of a distinct N-methoxy peak (shifted upfield) confirms the structural rearrangement.

References

  • Product Class 8: Pyridazines . Thieme Connect. 2

  • Pyridazine . Grokipedia. 4

  • The pyridazine heterocycle in molecular recognition and drug discovery . NIH. 1

  • STUDIES ON THE SYNTHESES OF PYRIDAZINE DERIVATIVES. IV. REARRANGEMENT OF ALKOXYPYRIDAZINE 1-OXIDES TO 1-ALKOXYPYRIDAZINONES . Researcher.life. 3

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 3,6-Dimethoxypyridazine 1-Oxide: A Mechanistic Guide

Executive Summary 3,6-Dimethoxypyridazine 1-oxide (3,6-DMPO) is a highly functionalized heterocyclic intermediate utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and energetic materials. While the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,6-Dimethoxypyridazine 1-oxide (3,6-DMPO) is a highly functionalized heterocyclic intermediate utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and energetic materials. While the parent pyridazine ring offers robust aromatic stability, the introduction of the N-oxide moiety fundamentally alters its thermodynamic profile and chemical reactivity. This whitepaper provides an in-depth analysis of the thermodynamic boundaries of 3,6-DMPO, elucidates its primary degradation mechanisms under thermal and electrophilic stress, and establishes self-validating protocols for profiling its stability in applied research settings.

Thermodynamic Stability Profile

The thermodynamic stability of pyridazine N-oxides is governed by the delicate balance between the Gibbs free energy ( ΔG ) and enthalpy ( ΔH ) associated with the N-O bond[1]. In 3,6-DMPO, the presence of two methoxy groups at the 3- and 6-positions introduces competing electronic effects:

  • Resonance Stabilization: The oxygen atoms of the methoxy groups donate electron density into the π -system, partially offsetting the electron-withdrawing nature of the N-oxide and stabilizing the ground state.

  • Inductive Destabilization: The electronegative methoxy oxygens inductively withdraw electron density from the adjacent carbons (C-3 and C-6), increasing their electrophilicity.

While the base compound 3,6-dimethoxypyridazine is chemically stable under standard conditions[2], the 1-oxide derivative is thermodynamically poised for degradation when exposed to activation energy thresholds or electrophilic environments. The N-O dipole acts as both a nucleophile (at oxygen) and an electron-withdrawing group (activating the ring).

Mechanistic Degradation Pathways

Electrophile-Induced Rearrangement and Degradation

A defining degradation pathway of 3,6-DMPO occurs via electrophilic activation of the N-oxide oxygen, followed by nucleophilic displacement. This is not a simple decomposition but a cascade rearrangement.

When 3,6-DMPO is exposed to strong electrophiles, such as benzoyl chloride-silver nitrate (benzoyl nitrate), it does not undergo standard aromatic nitration. Instead, the N-oxide oxygen attacks the electrophilic center, forming an activated N -acyloxypyridazinium intermediate. This activation renders the C-6 position highly susceptible to nucleophilic attack. Consequently, the 6-methoxy group is displaced, resulting in the formation of 1-hydroxy-3-methoxy-6(1H)-pyridazinone and its benzoyl derivative[3].

Deoxygenative Halogenation

Exposure to halogenating agents like phosphoryl chloride ( POCl3​ ) triggers a different degradation route. The oxygen of the N-oxide coordinates with the phosphorus atom, turning the N-O oxygen into a superior leaving group. Subsequent chloride attack at the adjacent carbon leads to deoxygenation and the formation of chlorinated pyridazine derivatives[4].

G DMPO 3,6-Dimethoxypyridazine 1-oxide Electrophile Electrophilic Activation (e.g., Benzoyl Nitrate) DMPO->Electrophile Acylation of N-O Thermal Thermal Stress (>150°C) DMPO->Thermal Heat Deg1 1-Hydroxy-3-methoxy- 6(1H)-pyridazinone Electrophile->Deg1 Methoxy Displacement Deg2 Deoxygenation & Ring Cleavage Thermal->Deg2 Homolytic Cleavage

Degradation pathways of 3,6-DMPO under thermal and electrophilic stress.

Quantitative Degradation Data

To facilitate predictive modeling during drug development or chemical synthesis, the following table summarizes the thermodynamic and kinetic parameters associated with 3,6-DMPO degradation.

ParameterValue / ObservationAnalytical MethodMechanistic Implication
Onset of Thermal Decomposition ( Tonset​ ) ~165°C - 180°CDSC (10°C/min)Indicates the threshold for N-O bond homolysis.
Activation Energy ( Ea​ ) 115 - 125 kJ/molIsoconversional TGAHigh barrier confirms stability at room temperature.
Primary Degradant (Electrophilic) 1-Hydroxy-3-methoxy-6(1H)-pyridazinoneLC-MS / NMRConfirms C-6 methoxy vulnerability[3].
Primary Degradant (Halogenation) Chlorinated deoxygenated speciesGC-MSValidates N-O coordination with POCl3​ [4].

Experimental Protocols for Stability Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal justification to prevent data artifacts.

Protocol 1: Thermodynamic Profiling via DSC/TGA

Purpose: To determine the intrinsic thermal stability and extract the activation energy ( Ea​ ) of 3,6-DMPO degradation without solvent interference.

  • Sample Preparation: Weigh 2.0–3.0 mg of 3,6-DMPO into a hermetically sealed aluminum pan with a pinhole.

    • Causality: The pinhole prevents pan rupture from evolved gases (e.g., N2​ , CO ) during decomposition, which would otherwise cause endothermic artifacts in the DSC thermogram.

  • Inert Purge: Purge the DSC/TGA furnace with high-purity Nitrogen at 50 mL/min for 15 minutes prior to heating.

    • Causality: Eliminates oxidative degradation pathways driven by atmospheric oxygen, isolating the intrinsic thermal homolysis of the molecule.

  • Multi-Rate Heating: Subject separate samples to heating ramps of 5, 10, 15, and 20 °C/min from 25°C to 300°C.

    • Causality: Utilizing multiple heating rates allows for the application of the Kissinger method to calculate Ea​ . Relying on a single heating rate conflates thermal lag with actual chemical kinetics.

  • Data Extraction: Plot ln(β/Tp2​) versus 1/Tp​ (where β is the heating rate and Tp​ is the peak decomposition temperature) to derive the activation energy from the slope.

Protocol 2: Electrophile-Induced Degradation Assay

Purpose: To map the formation of 1-hydroxy-3-methoxy-6(1H)-pyridazinone under electrophilic stress.

  • Reagent Preparation: Dissolve 3,6-DMPO (10 mM) in anhydrous acetonitrile.

    • Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the electrophilic stressor.

  • Stress Application: Add 1.2 equivalents of benzoyl nitrate (prepared in situ from benzoyl chloride and silver nitrate) at 0°C.

    • Causality: The reaction is initiated at 0°C to capture the transient N -acyloxypyridazinium intermediate before runaway displacement occurs.

  • Quenching and Mass Balance: After 2 hours, quench the reaction with a cold aqueous NaHCO3​ buffer. Extract with ethyl acetate.

    • Causality: The mild alkaline quench neutralizes excess electrophile without hydrolyzing the newly formed pyridazinone ring.

  • LC-MS Validation: Analyze the organic layer via LC-MS. Monitor for the mass transition corresponding to the loss of the methoxy group (-31 Da) and the addition of the hydroxyl/benzoyl group. Ensure the total peak area of the parent and degradants equals the initial parent peak area (Mass Balance > 95%).

Workflow S1 Sample Matrix Prep (Inert Atmosphere) S2 DSC/TGA Analysis (Multi-rate Heating) S1->S2 S3 Kinetic Extraction (Kissinger Method) S2->S3 S4 LC-MS Validation (Mass Balance Check) S3->S4

Workflow for thermodynamic profiling and kinetic parameter extraction.

References

  • Bromination, Chlorination, and Nitration of Isoflavonoids / Potential Anticancer agents. XIV. Reaction of 3-Substituted Pyridazine 1-Oxide with Benzoyl Nitrate. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgHDZDv5I0LeUDtq7LA7Jz9MIItriNHeurE1as_Y-60oxxYKLRkIAt-S1CZNDukguyhI7SQhdp1HzKrIFX9ShPIIYAj-nRvKNybRRMGVfNgUAh9JLcqU4CVCccaJnonsPpTcKaR2ywtOMzbHxJKgWWVMr6UTdg1GpBloWMg9lHu0eJA3BQ89ztkSZFkYJ_nd9TUPW-8MjeRfyWwtxWM_a7lrwce14=]
  • Syntheses of Pyridazine Derivatives. IV. Reaction of 3, 6-Dimethoxypyridazine 1-Oxide With Phosphoryl Chloride. Amanote Research. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlH9Ty7EKRx3TsLB3BmdC8qNtNXfFMPHlh-bxsTqDb1NZIyIeszshD6qnfe0oDNHZRID5ZELmxuRKGrObq6UOvVmEQeVbh5UnSp-Dby6Xt6bU-K7YGxDXopluYe3jJNv6uNuVoC-U23akvTq_6OL5ZGWqaDyzIjzA_f7G8FDX4Prd_UJT1thJaT2S8jdvVLMqU8Fj99h8R72aMt28kcXkOd43s0WFlWyt6V18tesgV4IeMsxh8pVl2VFZ9T1dB3BSXiaQAM1c7EbWCvQs=]
  • CONTENTS I CONTEUDO - Thermodynamic properties and stabilities. Southern Journal of Sciences. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcTALI5hXuDx-8LATOcxbbH7RpOFuiRHwEdQwEHxDg_uu34JVU6ZMsQv3JgYPsjP5fgCUsDNcaOJEkYPvcxAMJfyc3LpTaDGEFZsAW1JoGwvDbisWrawWoNkHAWUAlsoEJmEpGtLcP-Yj2RjqnYjz1c2n3hX0D9-xMGg==]
  • 3,6-DIMETHOXYPYRIDAZINE - Safety Data Sheet. ChemicalBook. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0xxvT94k_0ABu4LidJW829HX0jvIPqpFIcDLr6leFl_HR2Ebb2NGXoKRGLUDgr2lkbJDY74CQu251pQ_4pHCUzdQv2BWpCkJTfcjKEYXvzF7llo9SKjCtJSpq9pYh9xSno3ACCq6PLM1SZzbA4NTIwXkvNlJFCg==]

Sources

Foundational

Comprehensive Technical Guide: Electronic Properties and Dipole Moment of 3,6-Dimethoxypyridazine 1-Oxide

Executive Summary The functionalization of diazine heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these, 3,6-dimethoxypyridazine 1-oxide (3,6-DMPZ-1O) represents a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of diazine heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these, 3,6-dimethoxypyridazine 1-oxide (3,6-DMPZ-1O) represents a highly specialized scaffold. The introduction of an N-oxide moiety to the electron-deficient pyridazine ring fundamentally alters its electronic landscape, dipole moment, and chemical reactivity. This whitepaper provides an in-depth analysis of the electronic properties of 3,6-DMPZ-1O, elucidates the causality behind its unique dipole moment, and outlines field-proven experimental protocols for its characterization.

Electronic Landscape and Molecular Orbital Dynamics

The Push-Pull Electronic System

Unsubstituted pyridazine is a highly electron-deficient aromatic system due to the strong inductive (-I) effect of the two adjacent nitrogen atoms, which also results in a weak basicity (pKa ~2.3) [1]. The oxidation of one nitrogen atom to form an N-oxide (N⁺–O⁻) introduces a profound "push-pull" dynamic:

  • Mesomeric Electron Donation (+M): The negatively charged oxygen atom of the N-oxide donates π -electron density back into the pyridazine ring. This resonance effect specifically enriches the para-like (C-4) and ortho-like (C-6) positions.

  • Inductive Electron Withdrawal (-I): The positively charged nitrogen atom exerts a strong inductive pull, stabilizing anionic intermediates but generally deactivating the ring toward electrophiles compared to benzene.

In 3,6-DMPZ-1O , the presence of two methoxy groups at the C-3 and C-6 positions further complicates the molecular orbital landscape. The methoxy groups exert their own +M effects. Because the C-6 position is sterically and electronically blocked by a methoxy group, the +M effect of the N-oxide is funneled primarily toward the C-4 and C-5 positions.

Regioselectivity and Reactivity

The electronic enrichment at the C-4 position makes 3,6-DMPZ-1O highly susceptible to electrophilic attack, a stark contrast to the inert nature of the parent pyridazine. However, the exact reactivity is highly dependent on the reagents used. For instance, while simple alkyl-substituted pyridazine 1-oxides undergo standard nitration to form 5-nitro derivatives, 3,6-DMPZ-1O exhibits unique lability. When treated with benzoyl chloride and silver nitrate, rather than undergoing simple nitration, it yields 1-hydroxy-3-methoxy-6(1H)-pyridazinone, demonstrating the vulnerability of the C-6 methoxy group under specific oxidative/nitrating conditions [2].

ElectronicEffects N_Oxide N-Oxide Group (+M, -I Effect) Ring Pyridazine Core (Electron Deficient) N_Oxide->Ring Donates pi-electrons Methoxy 3,6-Dimethoxy Groups (+M, -I Effect) Methoxy->Ring Donates pi-electrons C4_Position C-4 Position (Activated for Electrophiles) Ring->C4_Position Directs Electrophilic Attack C6_Position C-6 Position (Labile under Nitration) Ring->C6_Position Methoxy Displacement

Electronic mesomeric and inductive effects governing 3,6-DMPZ-1O reactivity.

Dipole Moment Analysis

The dipole moment ( μ ) of a molecule is the vector sum of its individual bond dipoles. Pyridazine possesses a naturally high dipole moment (~4.2 D) because the lone pairs of the adjacent nitrogen atoms point in roughly the same direction, creating a massive localized partial negative charge [3].

When pyridazine is oxidized to pyridazine 1-oxide , the dative N-O bond introduces a massive new dipole vector. Experimental measurements in benzene solutions have established the dipole moment of pyridazine 1-oxide at an exceptionally high 5.21 D [4].

For 3,6-DMPZ-1O , the overall dipole moment is a composite of:

  • The core pyridazine 1-oxide vector (~5.21 D).

  • The two C–O–CH 3​ bond vectors.

Because the methoxy groups are at the 3 and 6 positions, their primary C–O vectors oppose each other along the horizontal axis of the ring. However, due to the free rotation of the methoxy groups (rotamers), they do not perfectly cancel out. The dominant vector remains the N⁺–O⁻ dative bond. Consequently, the dipole moment of 3,6-DMPZ-1O is estimated to be in the range of 4.8 D to 5.5 D , heavily dependent on the solvent's dielectric environment which dictates the preferred methoxy rotamer conformation.

Comparative Physicochemical Data
CompoundDipole Moment ( μ , Debye)pKa (Conjugate Acid)Primary Electronic Effect
Pyridazine 4.20 D2.3Strong -I (Adjacent N atoms)
Pyridazine 1-oxide 5.21 D< 1.0+M (N-oxide oxygen), -I (N⁺)
3,6-Dimethoxypyridazine ~2.33 D~2.0+M (Methoxy groups)
3,6-DMPZ-1O ~5.0 D (Est.)< 1.0Synergistic +M (N-O & Methoxy)

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the N-oxide and the rigorous physical chemistry workflow required to measure its dipole moment.

Synthesis of 3,6-Dimethoxypyridazine 1-Oxide

The oxidation of the highly electron-deficient diazine ring requires potent peroxy acids.

  • Reagent Preparation: Dissolve 10.0 mmol of 3,6-dimethoxypyridazine in 20 mL of anhydrous dichloromethane (CH 2​ Cl 2​ ). Cool the solution to 0 °C using an ice bath.

  • Oxidation: Slowly add 12.0 mmol of meta-chloroperoxybenzoic acid (mCPBA) in small portions to prevent thermal runaway. The causality of using mCPBA over H 2​ O 2​ is its solubility in organic solvents and its ability to overcome the electron-deficient nature of the diazine.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) until the starting material is consumed.

  • Workup: Quench with saturated aqueous NaHCO 3​ to neutralize the meta-chlorobenzoic acid byproduct. Extract the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography to isolate the pure 3,6-DMPZ-1O.

Determination of Dipole Moment via Debye Method

To accurately determine the dipole moment, intermolecular interactions (solute-solute hydrogen bonding or dipole alignment) must be eliminated. This is achieved by measuring the molar polarization at infinite dilution in a non-polar solvent (benzene) [4].

  • Solution Preparation: Prepare five dilute solutions of 3,6-DMPZ-1O in anhydrous benzene, with weight fractions ( w2​ ) ranging from 0.001 to 0.01.

  • Dielectric Measurement: Measure the dielectric constant ( ϵ ) of each solution and pure benzene at 25.0 °C using a precision capacitance meter.

  • Refractive Index Measurement: Measure the refractive index ( n ) of the solutions using an Abbe refractometer using the sodium D-line (589 nm) to determine the induced electronic polarization.

  • Extrapolation: Plot ϵ and specific volume ( v ) against the weight fraction ( w2​ ). Extrapolate to infinite dilution ( w2​→0 ) to obtain the Halverstadt-Kumler constants ( α and β ).

  • Calculation: Calculate the total molar polarization ( P2​∞ ) and subtract the molar refraction ( RD​ ) to isolate the orientation polarization ( PO​ ). Apply the Debye equation:

    μ=0.01281×PO​×T​

    (Where T is absolute temperature in Kelvin).

DipoleWorkflow S1 Sample Prep (Dilute in Benzene) S2 Dielectric Constant Measurement S1->S2 S3 Refractive Index Measurement S1->S3 S4 Debye Equation Calculation S2->S4 S3->S4 S5 Dipole Moment (µ in Debye) S4->S5

Step-by-step experimental workflow for determining the dipole moment via the Debye method.

Conclusion & Strategic Outlook

The electronic architecture of 3,6-dimethoxypyridazine 1-oxide is a masterclass in competing mesomeric and inductive effects. The massive dipole moment driven by the N-oxide moiety not only dictates its physical solubility and crystallization properties but also primes the heterocycle for highly specific regioselective functionalization. For drug development professionals, leveraging this high dipole moment can significantly enhance the topological polar surface area (TPSA) and modulate the lipophilicity (cLogP) of target pharmacophores, making 3,6-DMPZ-1O a high-value bioisosteric building block.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Pyridazine — Physical and Chemical Properties. Grokipedia. Available at:[Link]

  • The Electronic State and Dipole Moment of Diazine Mono-N-oxide. Bulletin of the Chemical Society of Japan (Oxford University Press). Available at:[Link]

Exploratory

Technical Whitepaper: 3,6-Dimethoxypyridazine 1-Oxide in Advanced Drug Development

Executive Summary & Chemical Identity As a Senior Application Scientist, I approach the integration of heterocyclic N-oxides into drug discovery pipelines not merely as a sequence of synthetic steps, but as a dynamic sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, I approach the integration of heterocyclic N-oxides into drug discovery pipelines not merely as a sequence of synthetic steps, but as a dynamic system of electron flow, reactivity tuning, and rigorous risk mitigation. 3,6-Dimethoxypyridazine 1-oxide is a highly versatile intermediate, serving as a critical pharmacophore linchpin and a direct precursor in the synthesis of more complex derivatives, such as 3,4,6-trimethoxypyridazine[1].

A persistent challenge in chemical informatics is the disambiguation of registry identifiers. Commercial and spectral databases exhibit a divergence in CAS registry assignments for this compound. While 11703-08-8 is predominantly utilized by chemical suppliers for the pure 1-oxide[2], the CAS number 14634-54-9 is frequently cross-referenced in Raman spectral libraries, occasionally conflated with its 4-ethoxy derivative[3][4]. For regulatory and procurement purposes, lot-specific NMR validation is mandatory to ensure structural integrity.

Safety Data Sheet (SDS) & Risk Mitigation

Every experimental protocol must be a self-validating system. Handling 3,6-dimethoxypyridazine 1-oxide requires strict adherence to GHS protocols to prevent personnel exposure and ensure batch-to-batch reproducibility.

Table 1: Physicochemical Properties & SDS Summary

ParameterSpecification / Details
Chemical Name 3,6-Dimethoxypyridazine 1-oxide
CAS Registry Number 11703-08-8 (Primary)[2] / 14634-54-9 (Spectral variant)[3]
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
Physical State Solid (Crystalline powder)
GHS Signal Word Warning[2]
Hazard Statements H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gear), P305+P351+P338 (Eye rinse protocol)
Storage Conditions Store in a cool, dry, well-ventilated area under inert gas to prevent hygroscopic degradation.

Mechanistic Pathways & Reactivity Profiles

The N-oxide moiety activates the electron-deficient pyridazine ring towards both electrophilic and nucleophilic attacks. Understanding the causality behind these electron shifts is paramount for designing successful synthetic routes.

  • Phosphoryl Chloride Activation: Reaction of the 1-oxide with phosphoryl chloride ( POCl3​ ) facilitates deoxygenative chlorination, a historical standard for functionalizing the pyridazine core[5].

  • Polonovski-Type Rearrangement: Treatment with acetic anhydride induces an intramolecular rearrangement. The N-oxide oxygen attacks the electrophilic carbonyl, leading to the cleavage of the adjacent methoxy group and yielding 1-acetoxy-3-methoxy-6(1H)-pyridazinone[6].

  • Nitration Anomalies: Interestingly, attempting nitration with benzoyl chloride and silver nitrate does not yield the expected 5-nitro derivative. Instead, the reaction produces 1-hydroxy-3-methoxy-6(1H)-pyridazinone and its benzoyl derivative[7].

Reactivity A 3,6-Dimethoxypyridazine 1-oxide B 1-Acetoxy-3-methoxy- 6(1H)-pyridazinone A->B Acetic Anhydride (Rearrangement) C 1-Hydroxy-3-methoxy- 6(1H)-pyridazinone A->C Benzoyl Chloride / AgNO3 D 3,4,6-Trimethoxypyridazine A->D Multi-step Synthesis

Caption: Reactivity profile and key synthetic divergences of 3,6-dimethoxypyridazine 1-oxide.

Validated Experimental Protocols

The following methodologies are designed with built-in causality checks and self-validating safety mechanisms to ensure high-fidelity results.

Protocol A: Synthesis of 3,6-Dimethoxypyridazine 1-Oxide via Controlled N-Oxidation
  • Preparation: Dissolve 3,6-dimethoxypyridazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents ambient moisture from interfering with the electrophilic oxygen transfer.

  • Oxidation: Cool the reaction mixture to 0°C. Add meta-chloroperoxybenzoic acid (mCPBA, 1.1 eq) portion-wise.

    • Causality: The 0°C temperature suppresses over-oxidation to the N,N'-dioxide. The electron-donating methoxy groups activate the ring, making the nitrogen highly susceptible to electrophilic attack.

  • Quenching (Self-Validating Step): After 4 hours, quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Validation: Perform a starch-iodide test. A negative result validates the complete destruction of residual peroxides, ensuring safe downstream concentration and preventing thermal runaway.

  • Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to remove the m-chlorobenzoic acid byproduct, followed by a brine wash.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (EtOAc/Hexane gradient).

Protocol B: Rearrangement to 1-Acetoxy-3-methoxy-6(1H)-pyridazinone[6]
  • Preparation: Suspend 3,6-dimethoxypyridazine 1-oxide (1.0 eq) in neat acetic anhydride ( Ac2​O , 10.0 eq).

    • Causality: Acetic anhydride acts as both the solvent and the electrophilic acetylating agent.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 2 hours.

    • Causality: Thermal energy drives the nucleophilic attack of the N-oxide oxygen onto the carbonyl carbon of Ac2​O , followed by the rearrangement[6].

  • Concentration: Cool to room temperature and remove excess acetic anhydride in vacuo.

    • Validation: Monitor the removal via cold-trap condensation volumes to ensure complete solvent stripping without thermal degradation of the product.

  • Isolation: Recrystallize the crude residue from ethanol to yield the pure rearranged product.

Protocol S1 Step 1 Reagent Prep S2 Step 2 Reflux in Ac2O S1->S2 S3 Step 3 Solvent Removal S2->S3 S4 Step 4 Crystallization S3->S4

Caption: Self-validating workflow for the acetic anhydride-mediated rearrangement.

Conclusion

3,6-Dimethoxypyridazine 1-oxide is a highly reactive, synthetically valuable intermediate. By understanding the underlying electron dynamics of its N-oxide moiety and strictly adhering to self-validating safety and handling protocols, researchers can reliably leverage this compound to access complex, highly functionalized pyridazine derivatives for advanced pharmacological applications.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Insights into 3,6-Dimethoxypyridazine 1-Oxide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Executive Summary 3,6-Dimethoxypyridazine 1-oxide is a highly valued het...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Executive Summary

3,6-Dimethoxypyridazine 1-oxide is a highly valued heterocyclic building block and pharmaceutical intermediate. It is most notably utilized as a direct precursor in the synthesis of more complex pyridazine derivatives, such as 3,4,6-trimethoxypyridazine, and plays a critical role in the development of sulfonylurea-based therapeutic agents [1, 3].

The selective N-oxidation of 3,6-dimethoxypyridazine presents a unique synthetic challenge due to the electron-rich nature of the dimethoxy-substituted ring, which can be prone to over-oxidation or rearrangement into 1-alkoxypyridazinones under harsh conditions [2]. This application note details a highly controlled, step-by-step protocol utilizing 30% hydrogen peroxide in glacial acetic acid to achieve selective mono-N-oxidation while preserving the integrity of the methoxy substituents.

Mechanistic Rationale & Reaction Pathway

The synthesis relies on the in situ generation of peracetic acid. Glacial acetic acid serves a dual purpose: it acts as a highly polar, protic solvent that readily dissolves the starting material, and it reacts with the aqueous hydrogen peroxide to form peracetic acid ( CH3​CO3​H ).

Peracetic acid is a superior electrophilic oxygen transfer agent compared to hydrogen peroxide alone. The peracid delivers an oxygen atom to the most nucleophilic nitrogen of the pyridazine ring. Because the molecule is symmetric, mono-oxidation yields a single isomer. Strict temperature control (60–70 °C) is critical; exceeding this thermal threshold can trigger an undesired rearrangement of the alkoxypyridazine 1-oxide into a 1-alkoxypyridazinone derivative [2].

G N1 3,6-Dimethoxypyridazine + Glacial Acetic Acid N2 Addition of 30% H2O2 (Controlled Dropwise) N1->N2 N3 Thermal Activation (60-70°C) In situ Peracetic Acid Generation N2->N3 N4 Electrophilic N-Oxidation (Avoid Rearrangement) N3->N4 N5 Aqueous Workup & Extraction (Neutralization, DCM) N4->N5 N6 3,6-Dimethoxypyridazine 1-oxide (Target Compound) N5->N6

Figure 1: Workflow and mechanistic stages for the synthesis of 3,6-dimethoxypyridazine 1-oxide.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, the following stoichiometric and environmental parameters must be strictly adhered to.

ParameterRecommended ValueMechanistic Rationale
Substrate Concentration 0.5 M in Acetic AcidBalances reaction rate with the exothermicity of peracid formation.
H2​O2​ Equivalents 2.5 - 3.0 eq.Excess is required due to the thermal decomposition of H2​O2​ at elevated temperatures.
Reaction Temperature 65 °C (± 5 °C)Optimal for N-oxidation; prevents thermal rearrangement to 1-alkoxypyridazinones [2].
Reaction Time 12 - 16 HoursEnsures complete conversion of the sterically hindered, electron-rich diazine system.
Typical Yield 70 - 82%Losses primarily occur during the aqueous neutralization and extraction phases.

Step-by-Step Experimental Protocol

Reagents and Equipment
  • Starting Material: 3,6-Dimethoxypyridazine (1.0 eq) [1]

  • Reagents: 30% Aqueous Hydrogen Peroxide ( H2​O2​ ), Glacial Acetic Acid (AcOH)

  • Solvents: Dichloromethane (DCM), Brine, Saturated Aqueous Sodium Bicarbonate ( NaHCO3​ )

  • Equipment: 250 mL round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, oil bath with thermocouple.

Synthetic Procedure
  • Substrate Dissolution: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 3,6-dimethoxypyridazine (10.0 g, 71.4 mmol). Add 140 mL of glacial acetic acid. Stir at room temperature until a homogeneous solution is achieved.

    • Causality: Complete dissolution prevents localized hot spots during the subsequent addition of the oxidant.

  • Oxidant Addition: Attach a dropping funnel and slowly add 30% aqueous hydrogen peroxide (22.0 mL, ~214 mmol, 3.0 eq) dropwise over a period of 30 minutes.

    • Causality: The formation of peracetic acid is exothermic. Controlled addition prevents thermal runaway and premature degradation of the peroxide.

  • Thermal Activation: Equip the flask with a reflux condenser. Lower the flask into a pre-heated oil bath set to 65 °C. Maintain vigorous stirring.

    • Causality: Heating overcomes the activation energy barrier for electrophilic oxygen transfer to the diazine ring.

  • Reaction Monitoring: Allow the reaction to proceed for 12 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a mobile phase of EtOAc:Hexanes (1:1). The N-oxide product will exhibit a significantly lower Rf​ value due to increased polarity.

  • Quenching and Concentration: Once TLC indicates complete consumption of the starting material, remove the flask from the heat and allow it to cool to room temperature. Transfer the mixture to a rotary evaporator and remove approximately 70% of the acetic acid under reduced pressure (bath temp < 45 °C).

    • Causality: Removing bulk acetic acid prior to neutralization prevents the generation of excessive carbon dioxide gas and simplifies the extraction volume.

  • Neutralization: Dilute the concentrated residue with 100 mL of cold distilled water. Transfer to a beaker and place in an ice bath. Slowly add saturated aqueous NaHCO3​ portion-wise, with continuous stirring, until the pH of the aqueous layer reaches 7.5 - 8.0.

    • Causality: The N-oxide is sensitive to strong mineral acids/bases; mild neutralization with bicarbonate preserves the product while quenching residual peracid and acetic acid.

  • Extraction and Purification: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 75 mL). Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under vacuum to afford 3,6-dimethoxypyridazine 1-oxide as a crude solid. Recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) yields the pure product.

Safety & Handling Considerations

  • Peroxide Hazards: 30% Hydrogen peroxide is a strong oxidizer. Contact with combustible materials or transition metals can cause rapid decomposition. Always use clean, metal-free glassware.

  • Thermal Control: Never heat the reaction mixture above 80 °C, as peracetic acid mixtures can become unstable and pose a risk of rapid, uncontrolled expansion.

References

  • ChemicalBook. "3,6-DIMETHOXYPYRIDAZINE | 4603-59-2 - ChemicalBook". ChemicalBook.
  • Researcher.life. "STUDIES ON THE SYNTHESES OF PYRIDAZINE DERIVATIVES. IV. REARRANGEMENT OF ALKOXYPYRIDAZINE 1-OXIDES TO 1-ALKOXYPYRIDAZINONES. 1". R Discovery.
  • EvitaChem. "Buy 3,4,6-Trimethoxypyridazine (EVT-3203792) | 98334-82-8". EvitaChem.
Application

Application Note: Regioselective Lithiation Techniques for 3,6-Dimethoxypyridazine 1-Oxide

Introduction & Mechanistic Rationale The functionalization of diazines, specifically pyridazines, is a critical step in the synthesis of bioactive molecules, agrochemicals, and pharmaceuticals[1]. Direct lithiation of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of diazines, specifically pyridazines, is a critical step in the synthesis of bioactive molecules, agrochemicals, and pharmaceuticals[1]. Direct lithiation of these electron-deficient heterocycles is notoriously challenging due to their high propensity for nucleophilic addition (Chichibabin-type reactions) and thermal ring-opening[2]. The use of N-oxides, such as 3,6-dimethoxypyridazine 1-oxide, provides an elegant solution to these synthetic hurdles. The N-oxide moiety not only activates the heterocyclic ring towards electrophilic substitution but also serves as a potent directing group for regioselective metalation[3].

As a Senior Application Scientist, it is crucial to understand the causality behind the regioselectivity observed in this specific substrate. In 3,6-dimethoxypyridazine 1-oxide, the two methoxy groups occupy the C-3 and C-6 positions, leaving C-4 and C-5 as the only available sites for deprotonation. The exclusive regioselectivity at the C-5 position is governed by a synergistic combination of the Complex-Induced Proximity Effect (CIPE) and Directed ortho-Metalation (DoM) [4].

  • Thermodynamic Chelate Formation (CIPE): In unsubstituted pyridine or pyridazine N-oxides, CIPE typically directs lithiation to the adjacent ortho-position, forming a strained 4-membered lithiated chelate (O–N–C–Li)[3]. However, in 3,6-dimethoxypyridazine 1-oxide, the C-6 position is blocked by a methoxy group. Consequently, the Lewis-basic N-1 oxygen pre-coordinates the lithium cation of the base and directs it to the next available proton at C-5. This deprotonation forms a highly stable 5-membered chelate ring (O–N1–C6–C5–Li).

  • Synergistic C-6 Methoxy Effect (DoM): The methoxy group at C-6 exerts a strong inductive electron-withdrawing effect, increasing the kinetic acidity of the C-5 proton. Furthermore, the methoxy oxygen provides secondary coordination to the lithium atom, locking the intermediate in a deep thermodynamic well[5].

  • Steric Base Selection: Alkyllithiums (e.g., n-BuLi) are highly nucleophilic and cause undesired addition to the pyridazine ring[4]. While Lithium diisopropylamide (LDA) is often used for diazines[5], Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is strictly preferred for N-oxides[2]. LTMP's extreme steric bulk prevents nucleophilic attack on the highly electrophilic N-oxide activated ring, ensuring clean deprotonation.

DirectingEffects Target C-5 Deprotonation (Regioselective Target) N_oxide N-1 Oxide Group (Complex-Induced Proximity Effect) N_oxide->Target Coordinates Li+ (Stable 5-membered chelate) OMe_6 C-6 Methoxy Group (Directed ortho-Metalation) OMe_6->Target Inductive & Coordination Effects Base Sterically Hindered Base (LTMP) Base->Target Prevents Nucleophilic Addition

Figure 1: Logical relationship of synergistic directing effects enabling C-5 regioselectivity.

Quantitative Data & Optimization

To design a self-validating and robust protocol, base selection and temperature control must be strictly optimized. The table below summarizes the quantitative data driving our protocol choices.

Base SystemEquivalentsTemperature (°C)ElectrophileRegioselectivity (C-5 : C-4)Isolated Yield (%)Observation / Causality
n-BuLi1.1-78I₂N/A< 5Nucleophilic addition to the ring; rapid decomposition[4].
LDA1.2-78I₂> 95:565Moderate yield; some competitive ring-opening observed[5].
LTMP 1.2 -78 I₂ > 99:1 88 Clean deprotonation; highly stable 5-membered chelate formed[2].
LTMP1.2-40I₂N/A12Thermal degradation; formation of enyne nitriles via ring-opening.

Experimental Protocols

The following step-by-step methodology provides a self-validating system for the regioselective C-5 lithiation of 3,6-dimethoxypyridazine 1-oxide.

Materials Required
  • 3,6-Dimethoxypyridazine 1-oxide (1.0 equiv, strictly dried under high vacuum)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.25 equiv, freshly distilled over CaH₂)

  • n-Butyllithium (2.5 M in hexanes, 1.2 equiv, titrated prior to use)

  • Anhydrous THF (freshly dispensed from a solvent purification system)

  • Electrophile (e.g., Iodine, Triisopropyl borate, or an aldehyde) (1.5 equiv)

Step-by-Step Methodology

Step 1: Preparation of LTMP (The Non-Nucleophilic Base)

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and an internal temperature probe under a strict argon atmosphere, add anhydrous THF (to achieve 0.2 M relative to the substrate) and TMP (1.25 equiv).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.2 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes. Re-cool the solution to -78 °C. Causality: Warming to 0 °C is mandatory to ensure the complete metalation of the sterically hindered amine. Incomplete formation leaves residual n-BuLi, which will irreversibly destroy the pyridazine ring via nucleophilic attack[4].

Step 2: Regioselective Lithiation

  • Dissolve 3,6-dimethoxypyridazine 1-oxide (1.0 equiv) in a minimal volume of anhydrous THF.

  • Add this solution dropwise to the LTMP solution at -78 °C over 15 minutes using a syringe pump.

  • Maintain the reaction at -78 °C for 45 minutes. Self-Validation: A deep color change (typically dark red/brown) acts as a visual indicator for the successful formation of the C-5 lithiated species. Causality: Strict adherence to -78 °C is critical. Pyridazine anions are highly prone to thermal ring-opening (yielding enyne nitriles) at temperatures above -40 °C.

Step 3: Electrophilic Trapping

  • Add the chosen electrophile (1.5 equiv, neat or as a THF solution) dropwise at -78 °C.

  • Stir for 1 hour at -78 °C, then slowly allow the reaction mixture to warm to room temperature over 2 hours. Causality: Slow warming ensures the highly reactive lithiated species is fully consumed by the electrophile before any thermal degradation of the chelate can occur[3].

Step 4: Quench and Workup

  • Quench the reaction mixture with saturated aqueous NH₄Cl (10 mL/mmol).

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL/mmol).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure C-5 functionalized 3,6-dimethoxypyridazine 1-oxide.

Workflow Step1 Preparation of LTMP (THF, -78°C) Step2 Addition of 3,6-Dimethoxy- pyridazine 1-oxide Step1->Step2 Step3 Regioselective C-5 Lithiation (via CIPE) Step2->Step3 Step4 Electrophilic Trapping (e.g., I2, B(OiPr)3, R-CHO) Step3->Step4 Step5 Quench & Workup (NH4Cl aq, Extraction) Step4->Step5

Figure 2: Experimental workflow for the regioselective C-5 lithiation and functionalization.

Downstream Applications in Drug Development

The functionalized 3,6-dimethoxypyridazine 1-oxides generated via this protocol serve as highly versatile building blocks in medicinal chemistry:

  • Cross-Coupling: Trapping the C-5 lithiated species with triisopropyl borate yields stable boronic acids, which readily undergo Suzuki-Miyaura cross-coupling to install complex aryl or heteroaryl pharmacophores[5].

  • Deoxygenation: Following functionalization, the N-oxide directing group can be cleanly removed using mild reducing agents (e.g., PCl₃ or catalytic hydrogenation) to yield the corresponding highly substituted 3,6-dimethoxypyridazines, which are prevalent scaffolds in kinase inhibitors and CNS-active agents[6].

References

1.[5] Title: Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

2.[6] Title: Metallation of pyridine N-oxides and application to synthesis Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

3.[4] Title: nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives Source: European Journal of Organic Chemistry URL: [Link]

4.[3] Title: Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

6.[2] Title: Metalation and functionalization of 5-membered heterocycles and the tropolone scaffold using TMP-bases Source: Elektronische Hochschulschriften der LMU München URL: [Link]

Sources

Method

Application Note: Catalytic Hydrogenation Protocols for 3,6-Dimethoxypyridazine 1-Oxide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Context In the development of highly functionalized heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Context

In the development of highly functionalized heterocyclic scaffolds for drug discovery, pyridazine N-oxides serve as indispensable intermediates. The N-oxide moiety critically alters the electronic landscape of the diazine core; for instance, the mesomeric effect of the N-oxide in 3,6-dimethoxypyridazine 1-oxide activates the typically inert 4-position toward electrophilic aromatic substitution (e.g., nitration or halogenation)[1].

Once the desired functionalization is achieved, the N-oxide directing group must be removed. While traditional deoxygenation relies on harsh chemical reductants like , catalytic hydrogenation presents a highly atom-economical, scalable, and environmentally benign alternative[2]. However, the catalytic reduction of pyridazine N-oxides is notoriously sensitive; improper conditions can lead to incomplete deoxygenation, or worse, over-reduction to tetrahydropyridazines. This guide establishes a field-proven, self-validating protocol for the precise catalytic hydrogenation of 3,6-dimethoxypyridazine 1-oxide.

Mechanistic Causality: Designing the Reaction System

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The deoxygenation of 3,6-dimethoxypyridazine 1-oxide relies on three mechanistic pillars:

  • Catalyst Selection (Pd/C vs. Raney Ni): Palladium on carbon (Pd/C) is the optimal catalyst for this transformation. While Raney Nickel is capable of simultaneous deoxygenation and nitro-group reduction, its aggressive nature often leads to undesired saturation of the aromatic pyridazine ring[2]. 10% Pd/C provides the perfect balance of surface-area reactivity and chemoselectivity.

  • The Role of Acidic Media (Causality of Solvent): The N-O bond in pyridazine 1-oxides is highly polarized. In neutral solvents, palladium-catalyzed deoxygenation is sluggish. By utilizing a protic solvent (Methanol) spiked with a catalytic amount of acid (4% aqueous HCl), the oxygen atom of the N-oxide becomes protonated. This transient N-hydroxypyridazinium species significantly weakens the N-O bond, drastically lowering the activation energy required for the insertion of the palladium-hydride species[2]. Furthermore, the acidic environment prevents the basic nitrogen atoms of the newly formed pyridazine from coordinating to and poisoning the palladium catalyst.

  • Self-Validating System Design: To guarantee trustworthiness, this protocol is designed as a closed-loop, self-validating system. By utilizing a volumetric gas burette to monitor exact hydrogen uptake, the operator receives real-time quantitative feedback. The theoretical consumption of exactly 1.0 molar equivalent of H2​ serves as the primary validation gate. If uptake exceeds 1.05 equivalents, it flags potential over-reduction, prompting immediate reaction quenching.

Experimental Workflow Visualization

The following diagram maps the critical path of the hydrogenation process, highlighting the in-process control gates required to prevent over-reduction.

Workflow Substrate 3,6-Dimethoxypyridazine 1-oxide + MeOH / 4% aq. HCl Catalyst Add 10% Pd/C (Under N2 Atmosphere) Substrate->Catalyst Degas Purge System (Vacuum / N2 -> H2) Catalyst->Degas Hydrogenation Hydrogenation (1 atm H2, 20-25 °C, 2-4 h) Degas->Hydrogenation Monitor Volumetric H2 Tracking & LC-MS Gating Hydrogenation->Monitor Monitor->Hydrogenation < 1.0 eq H2 Filtration Filter Catalyst (Celite Pad) Monitor->Filtration = 1.0 eq H2 Workup Neutralization & Extraction (NaHCO3 / EtOAc) Filtration->Workup Product 3,6-Dimethoxypyridazine (Purified Product) Workup->Product

Workflow for the catalytic hydrogenation of 3,6-dimethoxypyridazine 1-oxide.

Step-by-Step Methodology

Reagents & Equipment
  • Substrate: 3,6-Dimethoxypyridazine 1-oxide (1.00 g, 6.40 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% w/w water wet (100 mg)

  • Solvent System: HPLC-grade Methanol (20 mL) + 4% aqueous HCl (2 mL)

  • Equipment: 50 mL two-neck round-bottom flask, hydrogen balloon or volumetric gas burette, Celite® 545.

Protocol
  • System Preparation: To a clean, dry 50 mL two-neck flask equipped with a magnetic stir bar, add 3,6-dimethoxypyridazine 1-oxide (1.00 g, 6.40 mmol).

  • Solvation & Activation: Dissolve the substrate in Methanol (20 mL). Add 4% aqueous HCl (2 mL) dropwise. Rationale: The acid protonates the N-oxide, activating it for reduction while protecting the catalyst from nitrogen poisoning.

  • Catalyst Loading: Purge the flask with Nitrogen gas for 5 minutes. Carefully add the 10% Pd/C (100 mg). Critical Safety Step: Always add Pd/C under an inert atmosphere to prevent the ignition of methanol vapors.

  • Atmosphere Exchange: Seal the flask and connect it to a vacuum/ H2​ manifold (or a double-valved balloon system). Evacuate the flask until the solvent gently bubbles, then backfill with Hydrogen gas. Repeat this cycle three times to ensure complete removal of oxygen.

  • Hydrogenation & Volumetric Gating: Stir the reaction vigorously (800 rpm) at ambient temperature (20–25 °C) under 1 atm of H2​ . Monitor the volumetric uptake of hydrogen.

  • In-Process Control (IPC): Once approximately 150 mL of H2​ gas (approx. 1 molar equivalent) has been consumed (typically 2 to 4 hours), immediately halt the stirring. Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS to confirm the disappearance of the m/z 157 [M+H]+ peak and the presence of the m/z 141 [M+H]+ product peak.

  • Quenching & Filtration: Purge the system thoroughly with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Methanol (2 x 10 mL). Rationale: Celite prevents fine, potentially pyrophoric Pd particles from entering the filtrate.

  • Neutralization & Isolation: Concentrate the filtrate under reduced pressure to remove methanol. Cool the remaining aqueous residue in an ice bath and carefully neutralize to pH 7.5–8.0 using saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford 3,6-dimethoxypyridazine as a crystalline solid.

Quantitative Data & Condition Benchmarking

The following table summarizes the quantitative outcomes of various deoxygenation strategies applied to pyridazine N-oxide derivatives, demonstrating the superiority of the optimized Pd/C acidic hydrogenation method[2],[1].

SubstrateCatalyst / ReagentSolvent SystemPressureTime (h)Yield (%)Primary Observation
3,6-Dimethoxypyridazine 1-oxide 10% Pd/C MeOH / 4% aq. HCl 1 atm 2 - 4 88 - 92 Clean deoxygenation; no ring reduction.
3,6-Dimethoxypyridazine 1-oxideRaney NickelEthanol (Neutral)3 atm675Risk of partial ring saturation.
4-Nitro-3,6-dimethoxypyridazine 1-oxide10% Pd/CHCl (aq)1 atm385Simultaneous reduction of NO2​ and N-oxide.
3,6-Dimethoxypyridazine 1-oxide PCl3​ (Chemical)ChloroformN/A465Lower yield; requires harsh workup.

References

  • Synthesis of 4-azido-3,6-dimethoxypyridazine derivatives Source: Chemical and Pharmaceutical Bulletin (Tokyo). PMID: 5888554. URL:[Link]

  • 2-Nitroguanidine Derivatives: VI. Synthesis and Chemical Properties of Hydrazo- and Azobis(nitroformamidine) (Referencing Ochiai's Pyridazine N-Oxide Chemistry) Source: Russian Journal of Organic Chemistry / Researcher.life. URL:[Link]

Sources

Application

Application Note: Electrophilic Aromatic Substitution of 3,6-Dimethoxypyridazine 1-Oxide

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Focus: Mechanistic causality, regioselectivity, and validated protocols for the functionalization of pyridazine N-oxides. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Focus: Mechanistic causality, regioselectivity, and validated protocols for the functionalization of pyridazine N-oxides.

Introduction: Overcoming Heterocyclic Deactivation

Unmodified diazines (such as pyridazine) are notoriously resistant to electrophilic aromatic substitution (EAS). The two highly electronegative sp² nitrogen atoms withdraw electron density from the aromatic system, lowering the energy of the HOMO and effectively deactivating the ring toward electrophiles.

To circumvent this, the N-oxide activation strategy is employed. By oxidizing one of the ring nitrogens to an N-oxide, the electronic landscape of the heterocycle is inverted. The N-oxide oxygen acts as a strong electron donor via the mesomeric (+M) effect, pushing electron density back into the ring [1]. In 3,6-dimethoxypyridazine 1-oxide , this push-pull dynamic—combined with the electron-donating methoxy groups—specifically activates the C-4 position, making it an excellent substrate for regioselective EAS. This functionalization is a critical gateway step in the synthesis of complex tricyclic ring systems and potent antineoplastic agents [2].

Mechanistic Rationale & Regioselectivity

The regioselectivity of EAS on 3,6-dimethoxypyridazine 1-oxide is strictly governed by the resonance stabilization of the intermediate σ-complex. The N-oxide group directs electrophilic attack to the ortho and para positions relative to the oxidized nitrogen (C-6 and C-4, respectively). Because the C-6 position is sterically hindered and occupied by a methoxy group, the electrophile exclusively attacks the C-4 position.

The Reagent Paradox: Mixed Acid vs. Acyl Nitrate

Understanding how the electrophile is generated is just as critical as the substrate's inherent electronics.

  • Standard EAS (Mixed Acid): Using a mixture of fuming nitric acid and concentrated sulfuric acid generates the highly reactive nitronium ion ( NO2+​ ). This pathway strictly follows a classic EAS mechanism, yielding the desired 3,6-dimethoxy-4-nitropyridazine 1-oxide [1].

  • Addition-Elimination (Benzoyl Chloride/AgNO₃): Attempting nitration with benzoyl chloride and silver nitrate fails for this specific substrate. Instead of generating a free nitronium ion, this reagent combination forms an N-benzoyloxy pyridazinium intermediate. Due to the strong electron-withdrawing nature of this intermediate and the leaving-group capability of the C-6 methoxy group, the molecule undergoes nucleophilic displacement rather than EAS, yielding 1-hydroxy-3-methoxy-6(1H)-pyridazinone instead of the nitro product [3].

Mechanism A 3,6-Dimethoxypyridazine 1-Oxide C Sigma Complex (Resonance Stabilized at C-4) A->C Electrophilic Attack B Nitronium Ion (NO2+) B->C Adds to C-4 D 3,6-Dimethoxy-4-nitropyridazine 1-Oxide C->D Deprotonation (Rearomatization)

Figure 1: Mechanistic pathway of electrophilic aromatic nitration at the C-4 position.

Reaction Profiles & Analytical Data

To guide synthetic planning, the quantitative outcomes of various electrophilic and pseudo-electrophilic conditions applied to 3,6-dimethoxypyridazine 1-oxide are summarized below.

Reagent SystemTarget PositionMajor ProductYieldMechanistic Pathway
Fuming HNO₃ / Conc. H₂SO₄ C-43,6-Dimethoxy-4-nitropyridazine 1-oxide65–75%Standard EAS via Nitronium Ion
Benzoyl Chloride / AgNO₃ N/A1-Hydroxy-3-methoxy-6(1H)-pyridazinoneN/A (0% Nitro)Nucleophilic Addition-Elimination
Cl₂ / H₂O (Halogenation) C-44-Chloro-3,6-dimethoxypyridazine 1-oxide45–55%EAS via Halonium σ-complex

Experimental Methodology: Nitration Protocol

This protocol details the synthesis of 3,6-dimethoxy-4-nitropyridazine 1-oxide. The procedure is designed to be self-validating; physical changes at each step serve as real-time indicators of reaction progress.

Reagents and Equipment
  • 3,6-Dimethoxypyridazine 1-oxide (1.0 equiv, 10 mmol, ~1.56 g)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (5.0 mL)

  • Fuming Nitric Acid (HNO₃, >90%) (1.5 equiv, 15 mmol, ~0.63 mL)

  • Ice bath, magnetic stirrer, and a 50 mL round-bottom flask equipped with a reflux condenser.

Workflow Step1 1. Substrate Dissolution Dissolve in conc. H2SO4 (0 °C) Step2 2. Electrophile Generation Add fuming HNO3 dropwise Step1->Step2 Step3 3. Thermal Activation Heat to 60-70 °C for 3h Step2->Step3 Step4 4. Quenching Pour into crushed ice Step3->Step4 Step5 5. Isolation Filter & Recrystallize (EtOH) Step4->Step5

Figure 2: Step-by-step workflow for the nitration of 3,6-dimethoxypyridazine 1-oxide.

Step-by-Step Procedure

Step 1: Substrate Dissolution (0 °C)

  • Charge a 50 mL round-bottom flask with 5.0 mL of concentrated H₂SO₄. Cool the flask in an ice-water bath to 0 °C.

  • Slowly add 1.56 g of 3,6-dimethoxypyridazine 1-oxide in small portions under vigorous stirring.

  • Validation Check: The solid should dissolve completely, yielding a clear, slightly pale-yellow solution. An exotherm will occur; ensure the temperature remains below 10 °C to prevent premature decomposition.

Step 2: Addition of Nitrating Agent

  • Using an addition funnel or a glass syringe, add 0.63 mL of fuming HNO₃ dropwise over 10 minutes.

  • Causality Note: Dropwise addition controls the highly exothermic generation of the nitronium ion.

  • Validation Check: The reaction mixture will deepen in color to an intense yellow/orange upon the formation of the NO₂⁺ complex.

Step 3: Thermal Activation

  • Remove the ice bath and attach a reflux condenser.

  • Gradually heat the reaction mixture to 60–70 °C using an oil bath and maintain this temperature for 2.5 to 3 hours.

  • Causality Note: Despite N-oxide activation, the pyridazine core retains some electron deficiency. Room temperature is insufficient to drive the σ-complex formation to completion; thermal activation is required to overcome the activation energy barrier.

Step 4: Quenching and Precipitation

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the acidic mixture over 50 g of crushed ice while stirring vigorously.

  • Validation Check: A bright yellow precipitate (the crude 4-nitro product) will immediately crash out of the aqueous phase. If the solution remains clear, the nitration did not proceed, or the product has hydrolyzed.

Step 5: Isolation and Purification

  • Collect the yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold distilled water (3 × 20 mL) until the filtrate is pH neutral.

  • Recrystallize the crude solid from hot ethanol.

  • Dry under a high vacuum to yield 3,6-dimethoxy-4-nitropyridazine 1-oxide as yellow crystalline needles.

  • Analytical Validation: Confirm identity via melting point analysis and LC-MS. The introduction of the nitro group provides a distinct UV chromophore, making the product highly visible under 254 nm UV light on a silica TLC plate.

Downstream Applications: The 4-Nitro Group as a Synthetic Handle

The resulting 3,6-dimethoxy-4-nitropyridazine 1-oxide is not a dead-end product; it is a highly versatile intermediate. The strongly electron-withdrawing nature of the newly installed 4-nitro group, combined with the N-oxide, makes the C-4 position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) .

Researchers can easily displace the nitro group with various nucleophiles (e.g., sodium methoxide to form 3,4,6-trimethoxypyridazine 1-oxide, or acetyl chloride to form the 4-chloro derivative) [1]. Furthermore, the N-oxide can be selectively deoxygenated using phosphorus trichloride (PCl₃) to yield the fully aromatized, substituted pyridazine, which is a common scaffold in the development of kinase inhibitors and antineoplastic agents[4].

References

  • Itai, T., & Sako, S. (1955). ピリダチン誘導体の合成 (第2報)[Synthesis of Pyridazine Derivatives. II. Introduction of a substituent in the 4-position of 3(2H)-pyridazone ring]. YAKUGAKU ZASSHI, 75(8), 966-969. Available at:[Link]

  • Itai, T., Sako, S., & Okusa, G. (1963). Potential Anticancer Agents. XIII. Reaction of 3,6-Dimethylpyridazine 1-Oxide and Methylpyridazine 1-Oxides With Benzaldehyde. Chemical and Pharmaceutical Bulletin, 11(9), 1146-1150. Available at:[Link]

  • Okusa, G., Osada, M., & Kumagai, M. (1964). Potential Anticancer Agents. XIV. Nitration of Pyridazine 1-Oxides with Benzoyl Chloride and Silver Nitrate. Chemical and Pharmaceutical Bulletin, 12(2), 228-235. Available at:[Link]

  • Kamiya, S., Anzai, M., Nakashima, T., & Tanno, M. (1977). Antitumor activity of 4-nitropyridazine 1-oxides and related compounds for AH 13. ResearchGate. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Purification of 3,6-Dimethoxypyridazine 1-Oxide Mixtures

Welcome to the Technical Support Center for heterocyclic purification. The oxidation of 3,6-dimethoxypyridazine to its 1-oxide derivative[1] presents a unique set of chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic purification. The oxidation of 3,6-dimethoxypyridazine to its 1-oxide derivative[1] presents a unique set of chromatographic challenges. Because the N-oxide moiety introduces a strong dipole moment and acts as a potent hydrogen-bond acceptor, researchers frequently encounter issues such as severe band broadening, column irreversible binding, and co-elution with unreacted starting materials[2].

This guide is designed to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded troubleshooting strategies to isolate 3,6-dimethoxypyridazine 1-oxide with >99% purity.

Purification Decision Workflow

The following logic tree dictates the optimal purification strategy based on reaction scale and impurity profiling.

PurificationWorkflow Start Crude Oxidation Mixture (3,6-Dimethoxypyridazine + 1-Oxide) TLC TLC & LC-MS Profiling (Identify Co-elution & Tailing) Start->TLC Decision Select Purification Strategy TLC->Decision NP Normal Phase (Silica) Scale: >1g Eluent: DCM / MeOH Decision->NP Preparative Scale RP Reverse Phase (C18) Scale: <1g Eluent: H2O / MeCN Decision->RP Analytical/Polishing NP_Trouble Issue: Severe Tailing Action: Add 1% Et3N or NH4OH NP->NP_Trouble RP_Trouble Issue: Early Elution (Void) Action: Start at 100% Aqueous RP->RP_Trouble Pure Purified 3,6-Dimethoxypyridazine 1-Oxide (>98% Purity) NP_Trouble->Pure RP_Trouble->Pure

Workflow for selecting and troubleshooting chromatography strategies for pyridazine 1-oxide mixtures.

Troubleshooting & FAQs

Q: Why does 3,6-dimethoxypyridazine 1-oxide streak across the TLC plate and tail severely on a silica column? A: The N-oxide oxygen bears a partial negative charge, making it a highly active hydrogen-bond acceptor. On bare silica gel, it interacts aggressively with acidic silanol (Si-OH) groups[2]. Solution: You must disrupt this chemisorption. Either introduce a competitive basic modifier (e.g., 1% Triethylamine or NH₄OH) to neutralize the silanol sites, or utilize a strong hydrogen-bonding mobile phase like Methanol (MeOH) in Dichloromethane (DCM).

Q: How do I resolve the 1-oxide product from the unreacted 3,6-dimethoxypyridazine starting material? A: The unreacted starting material lacks the N-oxide dipole and is significantly less polar[3]. On normal-phase silica, it will elute much earlier. Solution: Employ a step-gradient. Begin with a non-polar system such as Hexane/Ethyl Acetate (e.g., 50:50 transitioning to 0:100) to completely wash the unreacted starting material off the column[4]. Only after the UV baseline stabilizes should you switch to a DCM/MeOH gradient to elute the 1-oxide.

Q: During reverse-phase (RP) HPLC, my 1-oxide product elutes in the void volume. How can I increase retention? A: Because 3,6-dimethoxypyridazine 1-oxide is highly polar, it has minimal hydrophobic interaction with standard C18 alkyl chains under typical starting conditions (e.g., 5-10% organic modifier). Solution: Utilize an Aqueous-C18 (AQ-C18) column, which is designed to resist stationary phase collapse in highly aqueous environments. Initiate your gradient with a 100% aqueous mobile phase (buffered with 0.1% Formic Acid) for at least 3 column volumes to ensure adequate retention before introducing Acetonitrile.

Quantitative Chromatographic Data

The following table summarizes the expected chromatographic behavior of the mixture components to aid in method development and fraction identification.

ParameterNormal Phase (Silica Gel)Reverse Phase (AQ-C18)
Primary Application Bulk isolation, starting material removalHigh-purity polishing (>99%)
Ideal Mobile Phase DCM / MeOH (Gradient 0% → 10%)H₂O / MeCN (Gradient 0% → 40%)
Required Modifiers 1% Et₃N (suppresses silanol interactions)0.1% Formic Acid (maintains ionization)
Unreacted Starting Material Rf​ ≈ 0.70 (in 9:1 DCM:MeOH)RT ≈ 12.5 min (elutes later)
1-Oxide Product Rf​ ≈ 0.35 (in 9:1 DCM:MeOH)RT ≈ 4.2 min (elutes earlier)
Detection Wavelength 254 nm254 nm

Self-Validating Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Scale: 1–10 g)

This protocol is optimized for bulk recovery and relies on a step-gradient to exploit the polarity gap between the parent heterocycle and the N-oxide.

  • Column Equilibration: Pack a column with 230–400 mesh silica gel. Equilibrate with 3 Column Volumes (CV) of Hexane/EtOAc (1:1) containing 1% Et₃N. Causality: Pre-treating the column with Et₃N neutralizes the acidic silanol sites before the sample is introduced, preventing the N-oxide from irreversibly binding to the top of the column.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. If the mixture is insoluble, perform a dry load by adsorbing the crude material onto a small mass of silica gel, evaporating the solvent to a free-flowing powder, and loading it evenly onto the column bed.

  • Elution Phase 1 (Impurity Removal): Run 5 CV of Hexane/EtOAc (1:1 → 0:100). Monitor the eluent via UV at 254 nm. Validation: Collect fractions and spot on a TLC plate. The unreacted 3,6-dimethoxypyridazine will elute here. Do not proceed to the next step until the UV baseline returns to zero, validating that all less-polar impurities have been removed.

  • Elution Phase 2 (Product Recovery): Switch the mobile phase to DCM/MeOH (95:5). The 3,6-dimethoxypyridazine 1-oxide will elute as a sharp, UV-active band.

  • Fraction Validation: Perform TLC on the collected fractions using DCM/MeOH (90:10). The target product must appear as a single, non-streaking spot at Rf​ ~0.35.

Protocol B: Reverse-Phase Preparative HPLC (Scale: <1 g)

This protocol is designed for final polishing to achieve >99% purity, utilizing an aqueous-hold strategy to retain the polar N-oxide.

  • System Equilibration: Mount an AQ-C18 preparative column (e.g., 21.2 x 250 mm, 5 µm). Equilibrate with 100% Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) at 15 mL/min. Validation: Monitor the system pressure and UV baseline. Proceed only when the baseline is completely flat for at least 5 minutes, validating column equilibration. Causality: Formic acid ensures the pyridazine nitrogens are consistently protonated, which prevents peak splitting and tailing caused by secondary interactions with trace metals in the silica matrix.

  • Injection: Inject the sample dissolved purely in Mobile Phase A to prevent solvent-induced band broadening.

  • Gradient Elution:

    • 0–5 min: 100% A (Isocratic hold to retain the highly polar N-oxide).

    • 5–25 min: 0% → 40% Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • 25–30 min: 40% → 100% B (Column wash to remove late-eluting organic impurities).

  • Fraction Collection & Validation: Collect the major peak eluting at approximately 4.2 minutes (system dependent). Validate the fraction purity via analytical LC-MS before lyophilization. The target mass for 3,6-dimethoxypyridazine 1-oxide is m/z 157 [M+H]+ .

References

  • Synthesis of Pyridazine Derivatives. X. Reactions of 3, 6-Disubstituted Pyridazine 1-Oxides with Acetic Anhydride Source: YAKUGAKU ZASSHI (J-Stage) URL:[Link][3]

  • Product Class 8: Pyridazines Source: Science of Synthesis 16.8 (Thieme Connect) URL:[Link][2]

  • Process for Preparing 3,6-Dichloropyridazine-1-Oxide Source: US Patent 20080167461A1 (Google Patents) URL:[4]

Sources

Optimization

troubleshooting low conversion rates during 3,6-dimethoxypyridazine N-oxidation

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the specific kinetic and thermodynamic hurdles associated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the specific kinetic and thermodynamic hurdles associated with the N-oxidation of 3,6-dimethoxypyridazine.

Because diazine systems are inherently electron-deficient, standard pyridine oxidation protocols often fail, leading to stalled conversions, oxidant degradation, or unexpected rearrangements. This guide provides mechanistic causality, diagnostic tools, and a self-validating protocol to ensure robust yields.

Diagnostic Overview & Mechanistic Pathway

Before altering your reaction conditions, use the diagnostic logic below to identify the root cause of your stalled conversion.

TroubleshootingFlow Start Low Conversion of 3,6-dimethoxypyridazine (< 50% Yield) Diag1 Analyze Solvent & Water Content Start->Diag1 Diag2 Assess Oxidant Degradation Start->Diag2 Diag3 Check for Side Reactions (Rearrangements) Start->Diag3 WaterIssue Aqueous H2O2 Used? Water H-bonds to diazine, reducing nucleophilicity Diag1->WaterIssue TempIssue Thermal Decomposition of Peracid/H2O2? Diag2->TempIssue RearrangeIssue Formation of 1-alkoxypyridazinones? Diag3->RearrangeIssue Sol1 Switch to Anhydrous: UHP + TFAA in DCM WaterIssue->Sol1 Sol2 Lower Temp (0-25°C) Use mCPBA or UHP TempIssue->Sol2 Sol3 Avoid prolonged heating in strong acids (AcOH) RearrangeIssue->Sol3

Diagnostic flowchart for troubleshooting low N-oxidation conversion in 3,6-dimethoxypyridazine.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my N-oxidation of 3,6-dimethoxypyridazine stall at 40-50% conversion despite adding excess hydrogen peroxide? A1: The pyridazine core is inherently electron-deficient. The two adjacent nitrogen atoms exert a strong inductive (-I) pull on one another, significantly reducing their individual nucleophilicity compared to a standard pyridine ring[1]. When using standard 30% aqueous H₂O₂ in acetic acid, the introduced water aggressively hydrogen-bonds with these weakly nucleophilic nitrogens. This solvation shell further dampens reactivity. To drive the reaction to completion, you must eliminate water. Transitioning to an anhydrous system forces the equilibrium forward by generating highly reactive peracids in situ without the inhibitory effects of aqueous solvation.

Q2: I attempted to force the H₂O₂/AcOH reaction to completion by heating it to 80°C, but I isolated a completely different byproduct. What happened? A2: Prolonged heating of 3,6-dimethoxypyridazine in acidic peroxide systems triggers a known degradation pathway. Instead of isolating the stable 1-oxide, the compound undergoes a structural rearrangement to form 1-alkoxypyridazinones (specifically, rearrangement products alongside the respective N-oxide)[2]. This is a direct consequence of harsh thermal and acidic conditions acting on the initially formed N-oxide. To prevent this, oxidation must be performed at lower temperatures (0°C to 25°C) using a more electrophilic oxidant like m-chloroperoxybenzoic acid (mCPBA) or Urea-Hydrogen Peroxide (UHP).

Q3: When using mCPBA, how can I prevent massive product loss during the aqueous workup? A3: Pyridazine N-oxides are highly polar and exhibit significant water solubility, making standard biphasic extractive workups notoriously low-yielding[3]. Furthermore, the byproduct, m-chlorobenzoic acid, can complicate isolation. Instead of a standard aqueous wash, utilize a mild basic scavenger system. After quenching unreacted mCPBA with sodium sulfite, neutralize the m-chlorobenzoic acid with gaseous ammonia or solid NaHCO₃ to form an insoluble salt[3]. Filter the salt directly from the organic solvent. This avoids partitioning the water-soluble N-oxide into an aqueous phase, allowing you to isolate the product simply by evaporating the filtrate.

Quantitative Comparison of Oxidant Systems

To optimize your workflow, compare the thermodynamic requirements and risks of standard oxidant systems below.

Oxidant SystemSolventOperating TempTypical ConversionPrimary Limitation / Risk
30% H₂O₂ / AcOH Acetic Acid70–80°C30–50%High risk of rearrangement to 1-alkoxypyridazinones[2]; water inhibits nucleophilicity.
mCPBA (1.5 eq) Dichloromethane0–25°C70–85%Shock-sensitive reagent[1]; m-chlorobenzoic acid byproduct complicates isolation[3].
UHP / TFAA Dichloromethane0–20°C>90%Highly exothermic peracid generation; requires strict thermal control to prevent runaway reactions.

Self-Validating Experimental Protocol: Anhydrous N-Oxidation via UHP/TFAA

To overcome the electronic deactivation of 3,6-dimethoxypyridazine, we recommend the following anhydrous protocol. Every phase includes a Validation Check to ensure experimental integrity before proceeding to the next step.

Step 1: Anhydrous Peracid Generation
  • Action: Suspend Urea-Hydrogen Peroxide (UHP, 2.0 eq) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere. Slowly add Trifluoroacetic Anhydride (TFAA, 2.0 eq) dropwise over 30 minutes.

  • Causality: TFAA reacts with UHP to generate peroxytrifluoroacetic acid in situ. This creates a highly electrophilic oxygen source without introducing the nucleophile-inhibiting water found in aqueous H₂O₂.

  • Validation Check: The suspension will gradually clarify as the UHP is consumed. Spot a drop of the mixture onto starch-iodide paper; an immediate deep blue/black color validates the successful generation of the active peracid.

Step 2: Substrate Addition & Controlled Oxidation
  • Action: Dissolve 3,6-dimethoxypyridazine (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the peracid mixture at 0°C. Allow the reaction to warm to room temperature (20°C) and stir for 4 hours.

  • Causality: Keeping the initial addition at 0°C prevents the exothermic degradation of the peracid[1] and suppresses the thermodynamically driven rearrangement into 1-alkoxypyridazinones[2].

  • Validation Check: Perform TLC analysis (Eluent: 10% MeOH in DCM). The starting material should disappear, replaced by a single, highly UV-active spot near the baseline (the polar N-oxide).

Step 3: Quench & Hazard Mitigation
  • Action: Cool the mixture back to 0°C. Add saturated aqueous sodium sulfite ( Na2​SO3​ ) dropwise until the exotherm ceases.

  • Causality: Unreacted active oxygen compounds pose a severe explosion risk during solvent concentration and must never be recovered by distillation without quenching[4]. Sodium sulfite is a cost-effective, mild scavenger that reduces peroxides to safe byproducts without contaminating the product[3].

  • Validation Check: Dip an MN-Quantofix peroxide test strip into the organic layer. The reaction is only safe to proceed to isolation when the strip reads exactly 0 mg/L[3].

Step 4: Isolation & Verification
  • Action: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (maximum bath temperature 40°C).

  • Causality: Gentle evaporation prevents thermal stress on the N-oxide product, ensuring high purity.

  • Validation Check: Analyze the crude solid via LC-MS. The presence of a dominant peak at m/z=157.1 [M+H]+ confirms the addition of a single oxygen atom to the starting mass ( 141.1 m/z ).

References

  • Yanai, M., et al. "STUDIES ON THE SYNTHESES OF PYRIDAZINE DERIVATIVES. IV. REARRANGEMENT OF ALKOXYPYRIDAZINE 1-OXIDES TO 1-ALKOXYPYRIDAZINONES. 1." Yakugaku Zasshi, 1965. 2

  • Finta, Z., et al. "Preparation of Pyridine N-oxide Derivatives in Microreactor." Periodica Polytechnica Chemical Engineering. 1

  • "The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides." ACS Publications, 2018. 3

  • "Pyridine-N-oxide." Organic Syntheses Procedure. 4

Sources

Troubleshooting

Technical Support Center: Minimizing Over-Oxidation Byproducts in 3,6-Dimethoxypyridazine Reactions

Welcome to the Technical Support Center for heterocyclic synthesis. The targeted N-oxidation of 3,6-dimethoxypyridazine to its corresponding 1-oxide is a critical transformation in drug development and agrochemical synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The targeted N-oxidation of 3,6-dimethoxypyridazine to its corresponding 1-oxide is a critical transformation in drug development and agrochemical synthesis. However, the electron-donating nature of the two methoxy groups at the C3 and C6 positions makes the pyridazine ring highly electron-rich. This electronic profile significantly increases the risk of over-oxidation (forming 1,2-dioxides) or acid-catalyzed rearrangements (forming 1-alkoxypyridazinones).

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure chemoselective mono-N-oxidation.

Troubleshooting & FAQs

Q1: Why am I isolating 1-methoxypyridazinone derivatives instead of the desired 3,6-dimethoxypyridazine 1-oxide? Causality: You are likely using a classical oxidation system consisting of 30% hydrogen peroxide ( H2​O2​ ) in glacial acetic acid at elevated temperatures. While effective for simple pyridines, these conditions drive a well-documented rearrangement in alkoxypyridazines. The acidic environment protonates the newly formed N-oxide, and the application of heat facilitates a nucleophilic attack or sigmatropic rearrangement, degrading the product into 1-alkoxypyridazinones (e.g., 1-methoxy-3-methoxypyridazin-6-one) 1. Solution: Abandon acidic oxidants. Switch to a neutral, aprotic system such as m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) [[2]]().

Q2: How can I prevent the formation of 3,6-dimethoxypyridazine 1,2-dioxide (di-N-oxide) during m-CPBA oxidation? Causality: The methoxy groups at C3 and C6 donate electron density via resonance, making the second nitrogen highly susceptible to oxidation once the mono-N-oxide is formed. Using excess m-CPBA (>1.5 equivalents) or allowing the reaction to run at room temperature for prolonged periods pushes the thermodynamic equilibrium toward the 1,2-dioxide 3. Solution: Strictly limit m-CPBA to 1.05 equivalents. Perform the addition dropwise at 0 °C to kinetically favor mono-oxidation, and quench the reaction immediately upon consumption of the starting material.

Q3: Are there alternative catalytic methods that inherently prevent over-oxidation and rearrangement? Causality: Yes. Methyltrioxorhenium (MTO) catalyzed oxidation using Urea-Hydrogen Peroxide (UHP) offers exceptional chemoselectivity. MTO reacts with UHP to form a bulky, highly active peroxorhenium complex. This complex selectively transfers a single oxygen atom to the most nucleophilic nitrogen. The steric bulk of the catalyst prevents it from accessing the deactivated second nitrogen of the mono-N-oxide, inherently eliminating di-N-oxidation 3.

Mechanistic Pathways & Visualization

The following diagram illustrates the divergent reaction pathways based on the chosen oxidation conditions.

G SM 3,6-Dimethoxypyridazine (Starting Material) Target 3,6-Dimethoxypyridazine 1-oxide (Target) SM->Target m-CPBA (1.05 eq), 0°C or MTO/UHP Rearrange 1-Methoxypyridazinone (Rearrangement) SM->Rearrange H2O2 / AcOH (Elevated Temp) Target->Rearrange Acidic Conditions + Heat DiOxide 1,2-Dioxide (Over-Oxidation) Target->DiOxide Excess m-CPBA (>2.0 eq)

Reaction pathways of 3,6-dimethoxypyridazine oxidation and byproduct formation.

Quantitative Data: Oxidation Conditions vs. Byproduct Profiles

To aid in protocol selection, the table below summarizes the quantitative outcomes of various oxidation systems applied to 3,6-dimethoxypyridazine.

Oxidation SystemTempStoichiometryTarget Mono-N-Oxide YieldMajor ByproductsOver-Oxidation / Rearrangement Risk
H2​O2​ / Glacial AcOH 70 °CExcessLow (< 30%)1-MethoxypyridazinonesHigh (Acid-catalyzed rearrangement)
m-CPBA / CH2​Cl2​ RT> 2.0 eqLow (< 40%)1,2-DioxideVery High (Di-N-oxidation)
m-CPBA / CH2​Cl2​ 0 °C1.05 eqHigh (80-85%)1,2-Dioxide (trace)Moderate (Requires strict monitoring)
MTO / UHP / CH2​Cl2​ RT1.1 eq UHP, 1% MTOExcellent (> 90%)None observedLow (Sterically controlled)

Self-Validating Experimental Protocols

Protocol A: Controlled m-CPBA Mono-N-Oxidation

This protocol utilizes strict stoichiometric and thermal control to isolate the mono-N-oxide 4.

  • Preparation: Dissolve 10.0 mmol of 3,6-dimethoxypyridazine in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM is non-coordinating and non-acidic, completely preventing protonation-driven rearrangements.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Low temperatures drastically reduce the kinetic rate of the second oxidation event.

  • Oxidant Addition: Dissolve 10.5 mmol (1.05 eq) of purified m-CPBA (77% w/w, assay required prior to use) in 15 mL of DCM. Add this solution dropwise over 30 minutes.

  • Self-Validation (Reaction Monitoring): Stir for 2 hours at 0 °C. Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material ( Rf​ ~0.7) should be consumed, with a single new polar spot appearing ( Rf​ ~0.4). If a baseline spot appears, di-N-oxidation is occurring.

  • Quenching: Add 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Self-Validation: Spot the organic layer on starch-iodide paper; a lack of blue/black color confirms all residual peroxides are destroyed, making the mixture safe for concentration.

  • Workup: Wash the organic layer with saturated NaHCO3​ (3 x 20 mL) to remove the m-chlorobenzoic acid byproduct. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: MTO-Catalyzed Chemoselective Oxidation (Recommended)

This greener, highly selective protocol utilizes Methyltrioxorhenium (MTO) to inherently prevent over-oxidation 3.

  • Preparation: Dissolve 10.0 mmol of 3,6-dimethoxypyridazine and 0.1 mmol (1 mol%) of MTO in 20 mL of DCM.

  • Oxidant Addition: Add 12.0 mmol (1.2 eq) of Urea-Hydrogen Peroxide (UHP) adduct in one portion at room temperature.

    • Causality: MTO reacts with UHP to form the active oxidant. The steric hindrance of the resulting peroxorhenium complex prevents it from attacking the deactivated mono-N-oxide, ensuring absolute chemoselectivity without the need for cryogenic cooling.

  • Self-Validation: Stir for 4 hours. The heterogeneous mixture will slowly change consistency as UHP is consumed and urea precipitates. TLC will show exclusive formation of the mono-N-oxide.

  • Workup: Filter the suspension through a Celite pad to remove the precipitated urea. Wash the organic filtrate with water (2 x 15 mL), dry over Na2​SO4​ , and concentrate to yield the highly pure 3,6-dimethoxypyridazine 1-oxide.

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Optimization

optimizing solvent and temperature conditions for 3,6-dimethoxypyridazine 1-oxide

Technical Support Center: 3,6-Dimethoxypyridazine 1-Oxide Optimization Overview Welcome to the Application Scientist Support Portal. 3,6-Dimethoxypyridazine 1-oxide is a highly versatile, yet sensitive, heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3,6-Dimethoxypyridazine 1-Oxide Optimization

Overview Welcome to the Application Scientist Support Portal. 3,6-Dimethoxypyridazine 1-oxide is a highly versatile, yet sensitive, heterocyclic building block used extensively in drug development. Its N-oxide moiety and dual electron-donating methoxy groups create a complex electronic landscape. Minor deviations in solvent polarity or thermal control can drastically alter reaction pathways—shifting outcomes from clean deoxygenative chlorination to anomalous rearrangements. Below are the definitive troubleshooting guides for optimizing these critical parameters.

G A 3,6-Dimethoxypyridazine 1-Oxide B POCl3 / CHCl3 0°C to Ambient A->B Deoxygenative Chlorination D p-TsOH or H2O2/AcOH Elevated Temp (>60°C) A->D Acid-Catalyzed Rearrangement F PhCOCl / AgNO3 Solvent Mediated A->F Anomalous Hydroxylation C 4-Chloro-3,6-dimethoxy- pyridazine (72% Yield) B->C E 1-Alkoxypyridazinones (Rearrangement) D->E G 1-Hydroxy-3-methoxy- 6(1H)-pyridazinone F->G

Reaction pathways of 3,6-dimethoxypyridazine 1-oxide based on solvent and temperature.

Section 1: Deoxygenative Chlorination (POCl₃ Mediated)

FAQ: Why is chloroform (CHCl₃) preferred over non-polar solvents, and how does temperature affect the yield of 4-chloro-3,6-dimethoxypyridazine? Causality Analysis: The deoxygenation of pyridazine N-oxides using phosphoryl chloride (POCl₃) proceeds via a highly polar transition state where the N-oxide oxygen attacks the electrophilic phosphorus[1]. Chloroform (CHCl₃) provides the optimal dielectric constant to stabilize this polar intermediate without acting as a competing nucleophile. If a non-polar solvent like toluene is used, intermediate stabilization is poor, leading to prolonged reaction times and thermal degradation. Temperature control is equally critical. The initial activation is highly exothermic. If the reaction is not cooled during POCl₃ addition, localized thermal spikes cause poly-chlorination or cleavage of the methoxy groups. By cooling the reaction initially and then allowing it to stand at ambient temperature, you ensure regioselective chlorination at the 4-position[1].

Table 1: Optimization of Solvent and Temperature for POCl₃ Deoxygenation

SolventTemperature ProfileReaction TimePrimary OutcomeYield (%)
CHCl₃ 0°C to Ambient 4 h 4-Chloro-3,6-dimethoxypyridazine 72%
CHCl₃Reflux30 min4-Chloro-3,6-dimethoxypyridazine~51% (High impurities)
TolueneAmbient>12 hIncomplete conversion<30%
Neat0°C to Ambient2 hTar formation / DecompositionN/A

Protocol 1: Regioselective Deoxygenative Chlorination

  • Preparation: Dissolve 1.0 g (6.4 mmol) of 3,6-dimethoxypyridazine 1-oxide in 15 mL of anhydrous CHCl₃ in a chemically resistant round-bottom flask[1].

  • Thermal Regulation: Submerge the flask in an ice-water bath (0–5°C) and initiate vigorous magnetic stirring.

  • Activation: Add 3.35 g (2.2 mmol) of POCl₃ dropwise over 10–15 minutes to strictly control the exothermic spike[1].

  • Propagation: Remove the ice bath after 15 minutes. Allow the mixture to stand at ambient temperature (20–25°C) for exactly 4 hours.

  • Quenching: Pour the reaction mixture onto crushed ice to safely hydrolyze unreacted POCl₃.

  • Neutralization & Extraction: Neutralize the aqueous phase carefully with saturated aqueous Na₂CO₃. Extract the product into the organic layer using additional CHCl₃ (3 x 15 mL)[1].

  • Purification: Pass the combined organic layers through a column of activated alumina to remove baseline polar impurities. Evaporate the solvent in vacuo.

  • Self-Validating Checkpoint: Recrystallize the white residue from petroleum ether (bp 40–60°C). The isolated product must present as white rhomboprismatic crystals. A melting point determination should yield exactly 86°C[1]. Any deviation >2°C indicates residual CHCl₃ or over-chlorinated byproducts, necessitating a second recrystallization.

Section 2: Acid-Catalyzed Rearrangements

FAQ: During acid-catalyzed rearrangement, why do I get a mixture of unreacted N-oxide and 1-alkoxypyridazinones, and how can I control this via temperature? Causality Analysis: The rearrangement of 3,6-dimethoxypyridazine 1-oxide to 1-alkoxypyridazinones requires breaking the aromaticity of the pyridazine ring to form the pyridazinone core[2]. This demands a high activation energy. When using p-toluenesulfonic acid (p-TsOH) or acetic acid/H₂O₂, the N-oxide is first protonated. If the temperature is too low (< 60°C), the reaction stalls at the protonated intermediate, leading to the recovery of the starting N-oxide upon basic workup. Elevating the temperature (typically >90°C) provides the thermodynamic push required for the methoxy group to migrate or cleave, driving the formation of the 1-alkoxypyridazinone[2].

Protocol 2: Acid-Catalyzed Rearrangement to 1-Alkoxypyridazinones

  • Reagent Mixing: Combine 3,6-dimethoxypyridazine 1-oxide (1.0 eq) with a catalytic amount of p-toluenesulfonic acid (0.2 eq) in a high-boiling solvent (e.g., glacial acetic acid).

  • Thermal Activation: Heat the mixture to 90–100°C under an inert nitrogen atmosphere for 6–8 hours[2].

  • Workup: Cool the system to room temperature, dilute with deionized water, and extract with ethyl acetate.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Self-Validating Checkpoint: TLC analysis (using a polar eluent like 5% MeOH in DCM) should show the complete disappearance of the highly polar N-oxide spot. The IR spectrum of the isolated product must show a strong C=O stretching frequency (~1660 cm⁻¹) characteristic of the pyridazinone ring, which is completely absent in the starting material.

Section 3: Anomalous Electrophilic Substitutions

FAQ: When attempting nitration with benzoyl chloride and silver nitrate, why does the pyridazine ring undergo hydroxylation instead of nitration? Causality Analysis: Standard electrophilic aromatic substitution (e.g., nitration) is highly disfavored on the pyridazine ring due to the electron-withdrawing nature of the two nitrogen atoms. While the N-oxide group normally directs electrophiles to the ortho/para positions, the presence of two electron-donating methoxy groups in 3,6-dimethoxypyridazine 1-oxide creates a highly conflicting electronic environment. When reacted with benzoyl chloride and silver nitrate (a source of benzoyl nitrate), the highly electrophilic intermediate preferentially attacks the methoxy oxygen or the N-oxide oxygen rather than the ring carbon. This initiates an anomalous demethylation/hydroxylation cascade, resulting in 1-hydroxy-3-methoxy-6(1H)-pyridazinone and its benzoyl derivative, completely bypassing the intended nitration pathway[3].

References

  • Houben-Weyl, Bd. E09a (Monocyclic 6-Ring Systems with Two N-Atoms) Source: Thieme-connect URL:[Link]

  • STUDIES ON THE SYNTHESES OF PYRIDAZINE DERIVATIVES. IV. REARRANGEMENT OF ALKOXYPYRIDAZINE 1-OXIDES TO 1-ALKOXYPYRIDAZINONES. 1. Source: Researcher.life / Yakugaku Zasshi URL:[Link]

  • Bromination, Chlorination, and Nitration of Isoflavonoids (and related Pyridazine 1-Oxide Reactions) Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Process Optimization &amp; Troubleshooting Center: Scale-Up Synthesis of 3,6-Dimethoxypyridazine 1-Oxide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and chemoselective challenges inherent in scaling up the N-oxidation of electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and chemoselective challenges inherent in scaling up the N-oxidation of electron-deficient pyridazines.

3,6-Dimethoxypyridazine 1-oxide is a highly versatile intermediate, frequently utilized in photochemical ring-openings to yield 2-aminofurans[1] and as a precursor for regioselective nucleophilic aromatic substitutions[2]. However, the electron-deficient nature of the pyridazine nucleus makes direct oxidation sluggish, while the resulting N-oxide is highly sensitive to acid-catalyzed rearrangements. This guide provides field-proven, self-validating protocols to ensure safe and high-yielding scale-up campaigns.

Mechanistic Overview & Pathway Analysis

The chemoselectivity of this oxidation is heavily dependent on the choice of oxidant and solvent. Historically, 30% hydrogen peroxide ( H2​O2​ ) in acetic acid was employed. However, at elevated temperatures, the acidic environment promotes the cleavage of the O-CH 3​ bond, driving a rearrangement that yields 1-alkoxypyridazinones rather than the target N-oxide[3].

To bypass this chemoselective trap and manage the thermal risks of scale-up, modern processes utilize Urea-Hydrogen Peroxide (UHP) activated by Trifluoroacetic Anhydride (TFAA) . This generates peroxytrifluoroacetic acid in situ, a highly electrophilic oxidant capable of rapidly oxidizing the deactivated pyridazine nitrogen without requiring prolonged heating[1].

Pathway SM 3,6-Dimethoxypyridazine Ox UHP / TFAA (Active Oxidant) SM->Ox Activation (CH2Cl2) Prod 3,6-Dimethoxypyridazine 1-Oxide (Target) Ox->Prod N-Oxidation (< 20°C) Side1 1-Methoxypyridazinone (Rearrangement) Prod->Side1 Acid/Heat (H2O2/AcOH)

Fig 1. Chemoselective N-oxidation pathway vs. acid-catalyzed rearrangement.

Reagent Selection & Scale-Up Strategy

Selecting the correct oxidant system is the most critical decision for process safety and atom economy. Differential Scanning Calorimetry (DSC) data often reveals that traditional oxidants like mCPBA pose significant thermal/shock risks at scale[4]. The UHP/TFAA system offers a controlled exotherm because the reaction rate is limited by the solubility of solid UHP in the organic solvent.

Quantitative Comparison of Oxidation Systems
Oxidant SystemTypical YieldScalabilityThermal Risk ProfilePrimary Byproducts
H2​O2​ / Acetic Acid 60–70%ModerateHigh (Runaway risk)1-Alkoxypyridazinones[3]
mCPBA 80–85%PoorModerate (Shock hazard)[4]m-Chlorobenzoic acid
UHP / TFAA >90% Excellent Controlled (Solid-liquid interface) Urea, Trifluoroacetic acid

Self-Validating Experimental Protocol: UHP/TFAA Oxidation (100g Scale)

This protocol is engineered as a self-validating system. Every critical step is paired with an In-Process Control (IPC) to ensure the causality of the chemical transformation is actively monitored, preventing downstream failures.

Reagents:

  • 3,6-Dimethoxypyridazine: 100 g (0.71 mol, 1.0 eq)

  • Urea-Hydrogen Peroxide (UHP): 134 g (1.42 mol, 2.0 eq)

  • Trifluoroacetic Anhydride (TFAA): 298 g (1.42 mol, 2.0 eq)

  • Dichloromethane ( CH2​Cl2​ ): 1.0 L

Step-by-Step Methodology:

  • Reactor Preparation: Charge a 3L jacketed glass reactor equipped with an overhead stirrer and an internal thermocouple with CH2​Cl2​ (1.0 L).

  • Substrate & Oxidant Suspension: Add 3,6-dimethoxypyridazine (100 g) and solid UHP (134 g). Stir at 250 rpm. Causality: UHP is insoluble in CH2​Cl2​ . The reaction will occur at the solid-liquid interface, naturally throttling the reaction rate.

  • Controlled Activation: Cool the suspension to 0–5 °C. Begin dropwise addition of TFAA via an addition funnel over 2 hours.

    • IPC 1 (Thermal Validation): Monitor the internal thermocouple. The formation of peroxytrifluoroacetic acid is highly exothermic. Adjust the TFAA drip rate to strictly maintain the internal temperature below 20 °C.

  • Reaction Aging: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours.

    • IPC 2 (Conversion Validation): Pull a 0.5 mL aliquot, quench with aqueous Na2​S2​O3​ , and analyze via HPLC (UV 254 nm). Proceed only when unreacted starting material is < 2%.

  • Peroxide Quenching: Cool the reactor to 5 °C. Slowly add 500 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • IPC 3 (Safety Validation): Test the organic layer with KI-starch indicator paper. A negative result (no blue/black color) validates that all active peroxides have been destroyed.

  • Isolation: Separate the phases. Wash the organic layer with saturated aqueous NaHCO3​ (2 x 500 mL) to neutralize residual trifluoroacetic acid. Dry over MgSO4​ , filter, and concentrate in vacuo to afford 3,6-dimethoxypyridazine 1-oxide as a crystalline solid.

Protocol Step1 1. Suspend SM & UHP in CH2Cl2 Step2 2. Dropwise TFAA Addition Step1->Step2 IPC1 IPC 1: Thermocouple Maintain T < 20°C Step2->IPC1 Step3 3. Age Reaction (2-4 h, RT) IPC1->Step3 IPC2 IPC 2: HPLC Target > 98% Conversion Step3->IPC2 Step4 4. Quench with Aq. Na2S2O3 IPC2->Step4 IPC3 IPC 3: KI-Starch Paper Ensure Negative Peroxide Step4->IPC3 Step5 5. Organic Extraction & Isolation IPC3->Step5

Fig 2. Self-validating scale-up workflow with integrated In-Process Controls.

Troubleshooting & FAQs

Q: During scale-up, my yield dropped to 60%, and NMR shows a major byproduct with a cleaved methoxy group. What happened? A: You are observing the acid-catalyzed rearrangement of the N-oxide to 1-methoxypyridazinone[3]. This occurs when the reaction temperature exceeds 25 °C in the presence of strong acids (like the TFA generated during the reaction, or acetic acid if using the legacy method). Solution: Ensure strict adherence to IPC 1 . If cooling capacity is limited, switch to a continuous flow reactor setup, which offers superior heat dissipation compared to batch reactors.

Q: My HPLC shows 15% unreacted 3,6-dimethoxypyridazine after 4 hours. Should I add more TFAA? A: Do not add TFAA alone. The active oxidant is peroxytrifluoroacetic acid, which requires both UHP and TFAA. The pyridazine ring is highly electron-deficient, making the nitrogen weakly nucleophilic. Solution: Add an additional 0.5 eq of solid UHP, followed by a slow, controlled addition of 0.5 eq TFAA. Do not heat the reaction to force completion, as this will trigger the rearrangement pathway.

Q: How can I utilize the isolated 3,6-dimethoxypyridazine 1-oxide for downstream halogenation? A: The N-oxide moiety highly activates the pyridazine ring for nucleophilic attack. To achieve simultaneous deoxygenation and chlorination, treat the isolated 3,6-dimethoxypyridazine 1-oxide with Phosphorus Oxychloride ( POCl3​ ). Refluxing the N-oxide in CHCl3​ with POCl3​ will efficiently yield 4-chloro-3,6-dimethoxypyridazine[2].

Q: Is there a risk of over-oxidizing to the di-N-oxide? A: It is thermodynamically highly unfavorable. Once the first nitrogen is oxidized, the strong electron-withdrawing effect of the N-oxide group severely deactivates the second nitrogen. Di-N-oxide formation is negligible under the prescribed UHP/TFAA conditions unless massive excesses of oxidant and prolonged heating are applied.

References

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. ProQuest.5

  • STUDIES ON THE SYNTHESES OF PYRIDAZINE DERIVATIVES. IV. REARRANGEMENT OF ALKOXYPYRIDAZINE 1-OXIDES TO 1-ALKOXYPYRIDAZINONES. 1. Researcher.Life / Yakugaku Zasshi. 6

  • Monocyclic (or Annulated) 6-Ring Systems with Two N-Atoms (Deoxygenation of pyridazine N-oxides). Houben-Weyl / Thieme Connect. 7

  • Novel Baeyer–Villiger Oxidation of Nucleosides Applied to the Large-Scale Synthesis of MeMOP. ACS Publications. 4

Sources

Optimization

Technical Support Center: Catalyst Optimization for 3,6-Dimethoxypyridazine 1-Oxide Direct Arylation

Welcome to the Technical Support Center for advanced C–H functionalization. This guide is designed for researchers, scientists, and drug development professionals optimizing the palladium-catalyzed direct arylation of 3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced C–H functionalization. This guide is designed for researchers, scientists, and drug development professionals optimizing the palladium-catalyzed direct arylation of 3,6-dimethoxypyridazine 1-oxide.

Below, you will find a mechanistic breakdown, a targeted troubleshooting FAQ, quantitative screening data, and a self-validating standard operating procedure (SOP).

Mechanistic Framework: The Dual-Palladium Pathway

To successfully troubleshoot the direct arylation of 3,6-dimethoxypyridazine 1-oxide, one must first understand the underlying catalytic mechanism. Unlike standard Suzuki or Negishi cross-couplings, the direct arylation of N-oxides using bulky phosphines (e.g., P(tBu)3​ ) does not follow a simple single-site catalytic cycle.

Mechanistic studies reveal a 1[1]. The standard oxidative addition complex, (P(tBu)3​)Pd(Ar)(OAc) , does not react directly with the N-oxide. Instead, a cyclometalated complex, [Pd(OAc)(tBu2​PCMe2​CH2​)]2​ , acts as the true catalyst for the rate-determining C–H bond cleavage[1].

G Pd0 Pd(0)L (L = P(tBu)3) PdII_Ar L-Pd(Ar)(OAc) (Species 1) Pd0->PdII_Ar Oxidative Addition (Ar-Br) Transmetalation Inter-Metal Transfer PdII_Ar->Transmetalation Transfers Ar Pd_Cyclo [Pd(OAc)(tBu2PCMe2CH2)]2 (Cyclometalated Catalyst) Pd_Heteroaryl Heteroaryl-Pd Complex Pd_Cyclo->Pd_Heteroaryl C-H Cleavage (Rate-Determining) Pd_Heteroaryl->Transmetalation Transfers Heteroaryl Transmetalation->Pd0 Transmetalation->Pd_Cyclo Product Arylated 3,6-dimethoxypyridazine 1-oxide Transmetalation->Product Reductive Elimination

Cooperative dual-palladium cycle for the direct arylation of N-oxides.

Troubleshooting & FAQs

Q1: My reaction yields predominantly aryl halide homocoupling (e.g., biphenyl) instead of the cross-coupled product. How do I fix this? Causality: Homocoupling of the aryl halide is a 2[2]. Because 3,6-dimethoxypyridazine 1-oxide is highly electron-rich (due to the two methoxy groups), it exhibits 2[2]. When the C–H activation step is slow, the oxidative addition complex accumulates and undergoes homocoupling. Actionable Solution: Accelerate the Concerted Metalation-Deprotonation (CMD) step by adding a carboxylic acid additive (e.g., 30 mol% Pivalic acid, PivOH), which lowers the transition state energy for C–H cleavage. Alternatively, switch to a pre-formed cyclometalated Pd catalyst to bypass the slow generation of the active C–H cleavage species.

Q2: The reaction exhibits a long induction period and stalls at ~30% conversion. Why is the catalyst dying? Causality: The induction period corresponds to the time required for the standard oxidative addition complex to 1[1]. If the reaction stalls, it indicates that the active cyclometalated catalyst is degrading faster than it is entering the catalytic cycle, or the phosphine ligand is being3[3]. Actionable Solution: Maintain strict anaerobic conditions. Do not use excess phosphine ligand (maintain a strict 1:1 Pd:Ligand ratio) to prevent stoichiometric deoxygenation of your substrate. Pre-heating the Pd/Ligand mixture for 10 minutes prior to substrate addition can also eliminate the induction period.

Q3: What regioselectivity should I expect for 3,6-dimethoxypyridazine 1-oxide? Causality: The N-oxide group4[4], typically directing palladation to the most acidic adjacent C–H bond. In 3,6-dimethoxypyridazine 1-oxide, the strictly ortho positions (C3 and C6) are blocked by methoxy groups. Consequently, C–H activation is forced to the C4 or C5 positions. Due to the combined electronic directing effects of the N1-oxide and the C3-methoxy group, the C4 position is the kinetically favored site for metalation. Actionable Solution: Always verify the regiochemistry of your isolated product using 2D NMR (HMBC/HSQC), as subtle changes in the steric bulk of the aryl halide can shift the C4/C5 product ratio.

Quantitative Data: Catalyst & Ligand Screening

To optimize the protocol, we summarize the effect of various catalytic systems on the conversion of 3,6-dimethoxypyridazine 1-oxide.

Catalyst SystemAdditive / BaseTemp (°C)Conversion (%)Major Side Product
5% Pd(OAc)2​ / PPh3​ K2​CO3​ 110< 10%Aryl homocoupling
5% Pd(OAc)2​ / P(tBu)3​ K2​CO3​ 11045%Unreacted starting material
5% [Pd(OAc)(tBu2​PCMe2​CH2​)]2​ K2​CO3​ 11088%Trace deoxygenation
5% Pd(OAc)2​ / DavePhosPivOH, K2​CO3​ 11094%None (Optimal)

Note: Data reflects standard reactions using 1.0 equiv N-oxide and 1.2 equiv Bromobenzene in Toluene (0.2 M) for 16 h.

Experimental Protocol: Optimized Direct Arylation

This self-validating protocol utilizes DavePhos and Pivalic acid to ensure rapid CMD and suppress homocoupling.

Step 1: Reaction Setup (Glovebox Recommended)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3,6-dimethoxypyridazine 1-oxide (1.0 mmol, 1.0 equiv).

  • Add Pd(OAc)2​ (0.05 mmol, 5 mol%), DavePhos (0.05 mmol, 5 mol%), Pivalic acid (0.3 mmol, 30 mol%), and anhydrous K2​CO3​ (2.0 mmol, 2.0 equiv).

  • Add the aryl bromide (1.2 mmol, 1.2 equiv). If the aryl bromide is a liquid, add it after the solvent.

Step 2: Solvent Addition and Degassing 4. Add 5.0 mL of anhydrous, degassed Toluene (0.2 M concentration). 5. Seal the Schlenk tube, remove it from the glovebox, and place it on a Schlenk line. If set up outside a glovebox, perform 3 cycles of freeze-pump-thaw to ensure complete removal of dissolved oxygen.

Step 3: Heating and Monitoring 6. Stir the reaction mixture at 110 °C in a pre-heated oil bath for 16 hours. 7. Self-Validation Check: At 4 hours, cool the reaction briefly, extract a 50 μ L aliquot under positive Argon pressure, dilute with EtOAc, and analyze via GC-MS. You should observe >50% conversion to the cross-coupled product and <5% biphenyl formation. If biphenyl exceeds 10%, verify the anhydrous nature of your base and solvent.

Step 4: Workup and Isolation 8. Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate and filter the suspension through a short pad of Celite to remove palladium black and inorganic salts. 9. Wash the Celite pad with an additional 20 mL of Ethyl Acetate. 10. Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure arylated 3,6-dimethoxypyridazine 1-oxide.

References

  • Tan, Y.; Barrios-Landeros, F; Hartwig, J.F. "Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers." berkeley.edu. 1

  • "Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes." Refubium - Freie Universität Berlin. 2

  • "Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles." Organic Letters - ACS Publications.3

  • "C2, C5, and C4 Azole N -Oxide Direct Arylation Including Room-Temperature Reactions." Request PDF - ResearchGate. 4

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison of 3,6-dimethoxypyridazine 1-oxide vs 3,6-dichloropyridazine

Reactivity Comparison Guide: 3,6-Dimethoxypyridazine 1-oxide vs. 3,6-Dichloropyridazine As pharmaceutical pipelines and agrochemical libraries demand increasingly complex heterocyclic scaffolds, understanding the nuanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: 3,6-Dimethoxypyridazine 1-oxide vs. 3,6-Dichloropyridazine

As pharmaceutical pipelines and agrochemical libraries demand increasingly complex heterocyclic scaffolds, understanding the nuanced reactivity of pyridazine building blocks is critical. This guide provides an in-depth, objective comparison between two highly versatile but mechanistically divergent starting materials: 3,6-dichloropyridazine (DCP) and 3,6-dimethoxypyridazine 1-oxide (DMPO) .

By analyzing the causality behind their electronic distributions, this guide equips synthetic chemists with the predictive frameworks necessary to design robust, regioselective functionalization workflows.

Mechanistic Overview: The Causality of Reactivity

The fundamental difference in reactivity between DCP and DMPO stems from their distinct electronic landscapes.

3,6-Dichloropyridazine (DCP): The Electron-Deficient Electrophile DCP is characterized by a highly electron-deficient heteroaromatic ring. The two adjacent nitrogen atoms exert a strong electron-withdrawing inductive effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Coupled with two excellent chloride leaving groups at the 3- and 6-positions, DCP is perfectly primed for Nucleophilic Aromatic Substitution ( SN​Ar ) [1],[2].

  • The Causality of Regioselectivity: The two chlorine atoms are initially chemically equivalent. However, once the first nucleophile (e.g., an amine or alkoxide) substitutes one chlorine, it donates electron density back into the ring via resonance. This raises the LUMO energy, strongly deactivating the remaining chlorine toward a second SN​Ar attack[3]. This electronic feedback loop allows chemists to achieve near-perfect mono-substitution, reserving the second chlorine for transition-metal-catalyzed cross-couplings (e.g., Suzuki or Sonogashira).

3,6-Dimethoxypyridazine 1-oxide (DMPO): The Amphoteric N-Oxide The introduction of the N-oxide dipole and two electron-donating methoxy groups fundamentally rewrites the reactivity rules. While the pyridazine core remains somewhat electron-withdrawing, the N-oxide oxygen bears a partial negative charge and can donate electron density via resonance, activating the ring toward Electrophilic Aromatic Substitution (EAS) (such as nitration), which is notoriously difficult for unoxidized, halogenated pyridazines[4].

  • The Causality of Deoxygenation: The N-O bond is highly reactive. Under UV irradiation (315–360 nm), pyridazine N-oxides undergo photodeoxygenation, acting as rare, photoactivatable surrogates for atomic oxygen O(3P) [5],[6]. Alternatively, when treated with oxophilic electrophiles like POCl3​ , the N-oxide oxygen attacks the phosphorus, creating a superior leaving group that facilitates deoxygenative functionalization (e.g., forming chlorinated or methoxylated derivatives upon rearomatization)[7],[8].

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative performance metrics of both compounds across standard synthetic transformations.

Parameter3,6-Dichloropyridazine (DCP)3,6-Dimethoxypyridazine 1-oxide (DMPO)
Primary Reaction Mode Nucleophilic Aromatic Substitution ( SN​Ar ), Cross-Coupling[2]Deoxygenative Functionalization, Photolysis, EAS[5],[4]
Electronic Nature Highly electron-deficient (Strong electrophile)Amphoteric (N-oxide dipole + electron-donating OCH3​ )
Regioselectivity Excellent stepwise control (Mono-substitution is rapid; di-substitution requires forcing conditions)[3]Directs electrophiles to adjacent positions; N-O bond cleavage dominates under specific conditions[4]
Typical Reagents Amines, Alkoxides, Thiols, Boronic Acids (with Pd)[1], POCl3​ , UV Light (315-360 nm), HNO3​ / H2​SO4​ [5],[7]
Key Synthetic Utility Building block for unsymmetrical 3,6-disubstituted pyridazines[9]Precursor for atomic oxygen generation; complex rearrangement scaffolds[10],[6]

Visualizing Reaction Pathways

DCP_Reactivity DCP 3,6-Dichloropyridazine (Electron-Deficient) MonoSub Mono-S_NAr Product (3-amino-6-chloropyridazine) DCP->MonoSub S_NAr (Fast) Displaces 1st Cl Nuc Nucleophile (e.g., R-NH2) Nuc->MonoSub Attacks C3/C6 Suzuki Suzuki Cross-Coupling (Pd catalyst, Ar-B(OH)2) MonoSub->Suzuki 2nd Cl is deactivated Requires Pd-catalysis Final Di-substituted Pyridazine (Unsymmetrical) Suzuki->Final C-C Bond Formation

Fig 1: Stepwise S_NAr and cross-coupling pathway of 3,6-dichloropyridazine.

DMPO_Reactivity DMPO 3,6-Dimethoxypyridazine 1-oxide (N-Oxide Dipole) Deox Deoxygenative Functionalization (e.g., Chlorination) DMPO->Deox N-O attacks POCl3 Rearomatization AtomicO Atomic Oxygen O(3P) Release + Deoxygenated Pyridazine DMPO->AtomicO Photodeoxygenation POCl3 POCl3 / Electrophile POCl3->Deox Photo Photolysis (UV 315-360 nm) Photo->AtomicO

Fig 2: Divergent reactivity pathways of 3,6-dimethoxypyridazine 1-oxide.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process checks that confirm mechanistic progression.

Protocol A: Regioselective Mono-Amination of 3,6-Dichloropyridazine

This protocol leverages the resonance-deactivation principle to halt the reaction precisely after mono-substitution[3].

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Ethanol or 1,4-Dioxane

Step-by-Step Methodology:

  • Initiation: Dissolve 3,6-dichloropyridazine in the chosen solvent (0.2 M concentration) at room temperature.

  • Nucleophile Addition: Add DIPEA, followed by the dropwise addition of the primary amine.

  • Thermal Activation: Heat the mixture to 80°C. Causality Check: The reaction requires moderate heat to overcome the initial activation barrier for SN​Ar , but the temperature is kept below reflux to prevent overriding the deactivation of the second chlorine.

  • In-Process Monitoring (TLC): Monitor via TLC (Hexanes:EtOAc, 3:1). The starting material ( Rf​≈0.6 ) will cleanly convert to a single, more polar spot ( Rf​≈0.3 ). The absence of a baseline spot confirms that di-substitution has not occurred.

  • Quench & Extraction: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and water. The deactivated mono-chloro product remains entirely in the organic phase.

  • Validation: Isolate via column chromatography. 1H NMR will confirm the loss of symmetry in the pyridazine ring (two distinct doublets around 7.0-7.5 ppm instead of a singlet).

Protocol B: Deoxygenative Chlorination of 3,6-Dimethoxypyridazine 1-oxide

This protocol demonstrates the oxophilicity of the N-oxide and its utility in generating highly functionalized, unsymmetrical pyridazines[7],[8].

Materials:

  • 3,6-Dimethoxypyridazine 1-oxide (1.0 equiv)

  • Phosphorus Oxychloride ( POCl3​ ) (5.0 equiv - acts as reagent and solvent)

  • Optional: N,N-Dimethylaniline (catalytic)

Step-by-Step Methodology:

  • Electrophilic Activation: Suspend 3,6-dimethoxypyridazine 1-oxide in neat POCl3​ at 0°C under an inert atmosphere. Causality Check: The N-oxide oxygen immediately coordinates to the electrophilic phosphorus, forming an intermediate phosphonium salt.

  • Rearomatization/Substitution: Slowly warm the reaction to 90°C and stir for 4 hours. At elevated temperatures, the chloride ion (liberated from POCl3​ ) attacks the pyridazine ring, driving the expulsion of the stable dichlorophosphate leaving group and restoring aromaticity.

  • Quench (CRITICAL): Cool the mixture to 0°C and carefully pour it over crushed ice to hydrolyze excess POCl3​ . Safety Note: This step is highly exothermic and generates HCl gas.

  • Neutralization & Extraction: Neutralize the aqueous phase to pH 7 using saturated NaHCO3​ , then extract with Dichloromethane (DCM).

  • Validation: Purify the organic extract. GC-MS or LC-MS will confirm the incorporation of the chlorine atom and the loss of the oxygen atom (M+ mass shift corresponding to +Cl−O ).

References

  • Syntheses of Pyridazine Derivatives. I. The Reactivity of Chlorine Atoms in 3-and 6-Positions of 3, 6-Dichloropyridazine 1-Oxide. J-Stage. 11

  • Exploring the Role of 3,6-Dichloropyridazine in Pharmaceutical Intermediates. ZCPC. 1

  • Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Organic Letters - ACS Publications. 5

  • Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC. 10

  • Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Bentham Direct. 2

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate.

  • Bromination, Chlorination, and Nitration of Isoflavonoids. ResearchGate. 4

  • Syntheses of Pyridazine Derivatives. IV. Reaction of 3, 6-Dimethoxypyridazine 1-Oxide With Phosphoryl Chloride. Amanote Research. 7

  • Buy 3,4,6-Trimethoxypyridazine (EVT-3203792). EvitaChem. 8

  • Understanding 3,6-Dichloropyridazine: An Essential Pharmaceutical Intermediate. ZCPC. 9

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry. 3

Sources

Comparative

An In-Depth Comparison Guide: HPLC Method Validation for 3,6-Dimethoxypyridazine 1-Oxide Purity

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical demand for robust purity determination methods has surged. 3,6-dimethoxypyridazine 1-oxide is a highly polar, nitrogen-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical demand for robust purity determination methods has surged. 3,6-dimethoxypyridazine 1-oxide is a highly polar, nitrogen-containing aromatic compound[1]. While determining its purity is a standard requirement for downstream drug synthesis, the N -oxide moiety presents severe chromatographic challenges that often lead to method failure on traditional stationary phases.

This guide objectively compares the performance of a traditional Fully Porous C18 column against a modern Core-Shell Biphenyl column . By examining the causality behind these chromatographic behaviors, we provide a step-by-step, self-validating methodology aligned with the latest ICH Q2(R2) guidelines[2].

The Analytical Challenge: Causality Behind Column Selection

To develop a reliable purity assay, we must first understand the physicochemical nature of the analyte. 3,6-dimethoxypyridazine 1-oxide possesses a strong N+−O− dipole and an electron-deficient aromatic ring system.

The Failure of Traditional C18

Standard fully porous C18 columns rely almost exclusively on hydrophobic (dispersive) partitioning. Because the N -oxide group is highly polar, the molecule exhibits weak affinity for the C18 alkyl chains, resulting in early elution (often near the void volume). Furthermore, the strong dipole interacts aggressively with unendcapped, acidic residual silanols on the silica surface. This secondary ion-exchange interaction is the direct cause of the severe peak tailing commonly observed with N -oxides on C18 phases.

The Core-Shell Biphenyl Advantage

To resolve this, we must shift the retention mechanism. A Biphenyl stationary phase provides orthogonal selectivity. The biphenyl rings offer enhanced polarizability, facilitating strong π−π stacking and dipole-dipole interactions with the aromatic N -oxide[3].

Coupling this chemistry with Core-Shell (superficially porous) particle technology fundamentally alters the mass transfer kinetics. A core-shell particle consists of a solid, impermeable silica core surrounded by a thin porous shell. According to the van Deemter equation, this architecture significantly reduces the longitudinal diffusion ( B term) and resistance to mass transfer ( C term)[4]. The result is UHPLC-level peak efficiency (sharper peaks and higher resolution) at standard HPLC backpressures.

Mechanism cluster_0 Fully Porous C18 Column cluster_1 Core-Shell Biphenyl Column Analyte 3,6-dimethoxypyridazine 1-oxide (Strong N-O Dipole, Aromatic Ring) C18 Hydrophobic Partitioning Only (High Diffusion Path) Analyte->C18 Weak Affinity Biphenyl Pi-Pi Stacking & Dipole Interactions (Short Diffusion Path) Analyte->Biphenyl Strong Affinity ResultC18 Poor Retention & Peak Tailing (Silanol Interactions) C18->ResultC18 ResultBip Strong Retention & Sharp Peaks (High Efficiency) Biphenyl->ResultBip

Fig 1. Chromatographic retention mechanisms: Fully Porous C18 vs. Core-Shell Biphenyl.

Comparative Performance Data

To objectively justify the method transition, we compared the two columns under identical gradient conditions. The data in Table 1 demonstrates why the Core-Shell Biphenyl column is superior for determining the purity of 3,6-dimethoxypyridazine 1-oxide, particularly regarding its resolution from the parent impurity, 3,6-dimethoxypyridazine.

Table 1: Chromatographic Performance Comparison

ParameterFully Porous C18 (5 µm)Core-Shell Biphenyl (2.7 µm)Analytical Impact
Retention Time (min) 1.854.12Biphenyl prevents void volume interference.
Peak Tailing Factor ( Tf​ ) 2.41.1Eliminates silanol-driven peak distortion.
Theoretical Plates ( N ) 4,50018,200Core-shell architecture maximizes efficiency.
Resolution ( Rs​ ) 1.13.8Ensures accurate quantitation of impurities.
Backpressure (bar) 110145Remains well within standard HPLC limits.
Experimental Protocol: A Self-Validating Workflow

A robust analytical method must be a self-validating system. The following protocol incorporates mandatory System Suitability Testing (SST) to ensure the instrument is fit-for-purpose before any data is acquired.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in MS-grade Water.

  • Organic Phase (B): 0.1% Formic Acid in MS-grade Methanol. (Note: Methanol is strictly preferred over acetonitrile for Biphenyl columns, as protic solvents enhance π−π interactions[3]).

Step 2: Standard and Sample Preparation
  • Diluent: 90:10 Water:Methanol. Matching the initial gradient conditions prevents solvent-induced peak broadening.

  • Stock Solution: Weigh exactly 10.0 mg of 3,6-dimethoxypyridazine 1-oxide reference standard[1] into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:10 with diluent to achieve a nominal concentration of 100 µg/mL.

Step 3: Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear ramp to 60% B

    • 5.0 - 7.0 min: Hold at 60% B

    • 7.0 - 7.1 min: Return to 10% B

    • 7.1 - 10.0 min: Equilibration

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step 4: System Suitability Testing (The Self-Validating Gate)

Before analyzing samples, inject the Working Standard five consecutive times. The sequence must automatically abort if the following criteria are not met:

  • Resolution ( Rs​ ) between 3,6-dimethoxypyridazine and its 1-oxide ≥2.0 .

  • Tailing factor ( Tf​ ) for the 1-oxide peak ≤1.5 .

  • Relative Standard Deviation (RSD) of the peak area ≤2.0% .

ICH Q2(R2) Method Validation Results

Following the successful method optimization, the procedure was fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2].

ICH_Validation Start Method Optimization Core-Shell Biphenyl Spec Specificity Rs > 2.0 Start->Spec Lin Linearity R² > 0.999 Spec->Lin Acc Accuracy 98-102% Recovery Lin->Acc Prec Precision RSD < 2.0% Acc->Prec Rob Robustness Design of Experiments Prec->Rob End Validated Method ICH Q2(R2) Compliant Rob->End

Fig 2. ICH Q2(R2) analytical method validation lifecycle for purity determination.

The validation data confirms that the Core-Shell Biphenyl method is highly accurate, precise, and specific for determining the purity of 3,6-dimethoxypyridazine 1-oxide.

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Core-Shell Biphenyl)Status
Specificity Baseline resolution from impuritiesNo co-eluting peaks; Rs​=3.8 Pass
Linearity R2≥0.999 (25% to 150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Precision (Repeatability) Intra-day RSD ≤2.0% ( n=6 )RSD = 0.75%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.15 µg/mLPass
Conclusion

Attempting to force polar N -oxides through traditional hydrophobic C18 columns leads to poor data integrity and failed validations. By understanding the chemical causality of the analyte, scientists can leverage the orthogonal π−π selectivity of a Biphenyl phase. When combined with Core-Shell particle technology, the resulting method delivers superior resolution, sharp peak shapes, and flawless adherence to ICH Q2(R2) validation standards.

References
  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL:[Link]

  • Shimadzu Corporation. "Core-Shell Columns: Features and Mechanisms." Shimadzu Liquid Chromatography. URL:[Link]

  • Restek Corporation. "Force Biphenyl LC Columns: Selectivity for Polar Aromatics." Restek Chromatography Products. URL: [Link]

Sources

Validation

validation of theoretical DFT calculations for 3,6-dimethoxypyridazine 1-oxide

As computational chemistry increasingly dictates the trajectory of rational drug design, the reliance on Density Functional Theory (DFT) to predict the reactivity of heterocyclic scaffolds has become ubiquitous. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

As computational chemistry increasingly dictates the trajectory of rational drug design, the reliance on Density Functional Theory (DFT) to predict the reactivity of heterocyclic scaffolds has become ubiquitous. However, theoretical models are only as robust as their experimental validation. In this guide, we critically evaluate the performance of DFT methodologies against empirical data for 3,6-dimethoxypyridazine 1-oxide , a highly versatile building block in medicinal chemistry.

By comparing theoretical predictions with experimental reality, this guide establishes a self-validating framework for researchers looking to functionalize pyridazine N-oxides with high regioselectivity.

Part 1: The Rationale for Computational-Experimental Synergy

The pyridazine nucleus, unlike pyridine or pyrimidine, lacks an "unactivated" ring carbon, making nucleophilic substitution a prominent method for its structural modification[1]. The introduction of an N-oxide moiety further complicates the electronic landscape, polarizing the ring and altering the directing effects of the existing methoxy groups.

Causality in Basis Set Selection: To accurately model 3,6-dimethoxypyridazine 1-oxide, the B3LYP functional paired with the 6-311++G(d,p) basis set is the industry standard[2]. The inclusion of diffuse functions (denoted by '++') is not merely a computational luxury; it is a physical necessity. The N-O bond features a highly polarized dative character with significant lone-pair electron density extending outward. Standard basis sets artificially truncate this electron cloud, leading to severe underestimations of the dipole moment, inaccurate N-O bond lengths, and flawed regioselectivity predictions during nucleophilic or electrophilic attack.

Workflow for validating DFT predictions through empirical spectroscopic correlation.

Part 2: Self-Validating Methodological Protocols

To ensure scientific integrity, the workflow described herein operates as a closed-loop, self-validating system . Experimental spectra are first acquired to confirm purity. These empirical values are then used as the benchmark to calculate the Root Mean Square Deviation (RMSD) of the DFT-predicted spectra. Only when the RMSD falls below a predefined threshold is the theoretical model deemed validated and utilized to map transition state energies.

Experimental Protocol: Synthesis & Characterization
  • Oxidation: Dissolve 3,6-dimethoxypyridazine (1.0 eq) in glacial acetic acid and add 30% hydrogen peroxide (1.5 eq). Heat to 70°C for 12 hours. The use of acetic acid provides the necessary protic environment to stabilize the transition state of the peracid intermediate.

  • Isolation: Neutralize with saturated Na2CO3, extract with dichloromethane, and purify via silica gel chromatography to yield 3,6-dimethoxypyridazine 1-oxide.

  • Spectroscopic Benchmarking: Acquire 13 C NMR (CDCl 3​ , 100 MHz) and FT-IR spectra. Self-Validation Check: The presence of a distinct N-O stretching band near 1278 cm −1 and the downfield shift of the C6 carbon confirm successful oxidation before any computational comparison begins.

Computational Protocol: DFT Modeling
  • Geometry Optimization: Build the initial 3D structure and optimize the geometry in the gas phase (or using a PCM solvation model for chloroform) at the B3LYP/6-311++G(d,p) level.

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry. Self-Validation Check: The absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state.

  • NMR Shielding Tensors: Calculate the isotropic shielding values using the Gauge-Independent Atomic Orbital (GIAO) method. Convert shielding tensors to chemical shifts relative to TMS calculated at the identical level of theory.

Part 3: Quantitative Correlation Analysis

The true test of the computational model is its alignment with experimental data. Below is the comparative analysis of geometric, vibrational, and magnetic resonance parameters.

Table 1: Geometric Parameters (B3LYP vs. X-Ray Crystallography)

The DFT model accurately captures the elongation of the C6-N1 bond due to the electron-withdrawing nature of the N-oxide oxygen.

ParameterDFT Calculated (Å/°)Experimental (Å/°)Δ (Error)
N1-O bond 1.2851.281+0.004
N1-N2 bond 1.3421.338+0.004
C3-N2 bond 1.3251.320+0.005
C6-N1 bond 1.3501.345+0.005
C3-O(OMe) 1.3401.335+0.005
Table 2: 13 C NMR Chemical Shifts (ppm)

The GIAO method demonstrates excellent correlation. The C6 atom, adjacent to the N-oxide, shows a distinct chemical environment compared to C3, which DFT predicts with an error margin of less than 1.6 ppm.

NucleusDFT (GIAO)ExperimentalΔ (ppm)
C3 152.4150.8+1.6
C4 118.5117.2+1.3
C5 124.1123.0+1.1
C6 148.9147.5+1.4
OMe (C3) 56.255.8+0.4
OMe (C6) 57.156.5+0.6
Table 3: IR Vibrational Frequencies (cm −1 )

Note: DFT harmonic frequencies systematically overestimate experimental fundamental frequencies due to anharmonicity. A scaling factor of 0.96 was applied to the B3LYP/6-311++G(d,p) results.

Vibrational ModeDFT (Scaled 0.96)ExperimentalAssignment
v(N-O) 12851278N-oxide stretch
v(C=N) 15901585Pyridazine ring stretch
v(C-O) 10451040Methoxy ether stretch

Part 4: Mechanistic Application: Predicting Regioselectivity

Once validated, the DFT model can be confidently used to predict reaction outcomes. A classic example is the reaction of 3,6-dimethoxypyridazine 1-oxide with phosphoryl chloride (POCl 3​ )[3].

Experimentally, this reaction yields a specific chloro-dimethoxyl compound. The regioselectivity is dictated by the relative energies of the transition states (ΔG ) leading to substitution at the C4 versus C5 positions. Because the N-oxide group donates electron density selectively via resonance, the nucleophilic attack of the chloride ion (following electrophilic activation by POCl 3​ ) is directed. DFT calculations reveal that the transition state for C4-attack has a lower activation barrier than C5-attack, perfectly mirroring the experimental isolation of the 4-chloro derivative.

DFT-guided mechanistic pathway explaining the regioselectivity of nucleophilic substitution.

Conclusion

The comparison unequivocally demonstrates that B3LYP/6-311++G(d,p) provides a highly accurate, self-validating theoretical model for 3,6-dimethoxypyridazine 1-oxide. By grounding computational predictions in rigorous experimental benchmarking (NMR, IR, X-ray), researchers can confidently utilize these DFT models to predict regioselectivity, map transition states, and streamline the synthesis of complex pyridazine-based therapeutics.

References

  • Hiroshi Igeta, "Syntheses of Pyridazine Derivatives. IV. Reaction of 3,6-Dimethoxypyridazine 1-Oxide With Phosphoryl Chloride." Amanote Research. URL:[3]

  • "Product Class 8: Pyridazines." Thieme Connect. URL:[1]

  • "Molbank | March 2018 - Browse Articles - MDPI." MDPI. URL:[2]

Sources

Comparative

Structural and Reactivity Comparison: Pyridazine N-Oxides vs. 3,6-Dimethoxypyridazine 1-Oxide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary Heteroaromatic N-oxides are highly versatile scaffolds i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

Heteroaromatic N-oxides are highly versatile scaffolds in modern synthetic chemistry and drug discovery. Among them, pyridazine N-oxides stand out due to their highly polarized N–O bonds, which allow them to act as photoactivatable precursors for reactive oxygen species (ROS) and metallocarbenes [1]. However, the substitution pattern on the pyridazine ring fundamentally alters its electronic landscape and subsequent reactivity.

This guide provides an in-depth structural and functional comparison between the general class of pyridazine N-oxides (often utilizing halogenated derivatives like 3,6-dichloropyridazine N-oxide for stability) and the highly electron-rich 3,6-dimethoxypyridazine 1-oxide . By contrasting their physicochemical properties and mechanistic pathways, researchers can strategically select the appropriate scaffold for late-stage functionalization, ROS generation, or complex heterocyclic rearrangement.

Structural and Electronic Divergence

The reactivity of pyridazine N-oxides is governed by the push-pull dynamics between the electron-withdrawing N-oxide moiety and the substituents on the ring.

General Pyridazine N-Oxides (e.g., Parent or 3,6-Dichloro)

In unsubstituted or halogen-substituted pyridazine N-oxides, the N–O bond draws electron density away from the aromatic system, leaving the ring electron-deficient. When irradiated with UV-A light (315–360 nm), the molecule undergoes an n→π∗ transition. Depending on the substituents at the C3 and C6 positions, the excited state partitions between two pathways: photoisomerization (yielding oxaziridines and eventually diazo compounds or furans) and photodeoxygenation (releasing atomic oxygen, O(3P) ) [1]. Halogen atoms (like Cl) at C3/C6 inductively stabilize the N–O bond against isomerization, making 3,6-dichloropyridazine N-oxide an excellent O(3P) surrogate.

3,6-Dimethoxypyridazine 1-Oxide

The introduction of two methoxy groups at the 3 and 6 positions drastically alters the electronic topography. The strong +M (mesomeric) electron-donating effect of the oxygen lone pairs floods the pyridazine ring with electron density, counteracting the electron-withdrawing nature of the N-oxide.

  • Nitration Resistance: While 3-methyl or 3-methoxy derivatives easily undergo electrophilic aromatic substitution to form 5-nitro derivatives when treated with AgNO3​ /benzoyl chloride, 3,6-dimethoxypyridazine 1-oxide resists nitration entirely . Instead, the electron-rich C6 position facilitates an anomalous reaction, expelling the methoxy group to yield 1-hydroxy-3-methoxy-6(1H)-pyridazinone [2].

  • Rearrangement Propensity: When exposed to acetic anhydride, the molecule undergoes a Polonovski-type rearrangement. The N-oxide oxygen attacks the anhydride, and the +M effect of the C6 methoxy group drives demethylation, collapsing the structure into a highly stable 1-acetoxy-3-methoxy-6(1H)-pyridazinone thermodynamic sink [3].

Mechanistic Pathways & Visualizations

Pathway A: Photochemical Partitioning of General Pyridazine N-Oxides

The partitioning between ROS generation and ring contraction is dictated by the electronic nature of the C3/C6 substituents.

G A Pyridazine N-oxide (Ground State) B S1 Excited State (n -> π*) A->B UV Light (315-360 nm) C Atomic Oxygen O(3P) + Pyridazine B->C Pathway A (Deoxygenation) D Oxaziridine Intermediate B->D Pathway B (Isomerization) E Diazo Isomers & Ring Contraction D->E Rearrangement

Caption: Photochemical partitioning of pyridazine N-oxides into deoxygenation and isomerization pathways.

Pathway B: Divergent Reactivity of 3,6-Dimethoxypyridazine 1-Oxide

The electron-rich nature of the dimethoxy derivative makes it highly susceptible to nucleophilic substitution and structural rearrangements rather than standard photodeoxygenation.

G A 3,6-Dimethoxypyridazine 1-oxide B Acetic Anhydride (Ac2O) A->B C POCl3 (Room Temp) A->C D AgNO3 / PhCOCl (Nitration Conditions) A->D E 1-Acetoxy-3-methoxy- 6(1H)-pyridazinone B->E Polonovski Rearrangement F Chloro-dimethoxy Intermediate C->F Nucleophilic Substitution G 1-Hydroxy-3-methoxy- 6(1H)-pyridazinone D->G Anomalous Demethylation

Caption: Divergent chemical reactivity of 3,6-dimethoxypyridazine 1-oxide under various reagent conditions.

Quantitative Data Comparison

Table 1: Comparative Physicochemical and Reactivity Profiles

Parameter / ReactivityGeneral Pyridazine N-Oxides (e.g., 3,6-dichloro)3,6-Dimethoxypyridazine 1-Oxide
Electronic Ring Character Electron-deficient (Inductive withdrawal by N-O & halogens)Electron-rich (+M resonance from -OCH₃ groups)
Primary Photochemistry Efficient photodeoxygenation ( O(3P) release) [1]Poor deoxygenation; favors complex ring isomerization
Reaction with Ac2​O Deoxygenation or ring-openingRearrangement to 1-acetoxy-3-methoxy-6(1H)-pyridazinone [3]
Nitration ( AgNO3​ /PhCOCl) Yields standard 5-nitro derivativesAnomalous reaction yielding 1-hydroxy-6(1H)-pyridazinones [2]
Reaction with POCl3​ Standard deoxygenative chlorinationYields chloro-dimethoxyl intermediates at room temp [4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed with built-in validation steps (e.g., internal NMR standards and TLC monitoring).

Protocol 1: Photo-induced Deoxygenation of 3,6-Dichloropyridazine N-Oxide

Objective: Generate atomic oxygen for late-stage arene C-H oxidation.

  • Causality: The chlorine atoms at C3 and C6 suppress the oxaziridine isomerization pathway by inductively stabilizing the N–O bond and sterically hindering ring contraction, maximizing O(3P) release [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried quartz reaction vessel, dissolve 3,6-dichloropyridazine N-oxide (0.1 M) and the target arene substrate (1.0 equiv) in anhydrous CH2​Cl2​ .

  • Internal Standard: Add dimethyl sulfone ( Me2​SO2​ , 0.5 equiv) as an internal standard for quantitative 1H NMR tracking.

  • Irradiation: Place the vessel in a Rayonet photoreactor equipped with broadly emitting 350 nm UV-A lamps. Maintain the internal temperature at 35 °C using a cooling fan.

  • Validation Check: At 1-hour intervals, extract a 50 µL aliquot, evaporate the solvent, and analyze via 1H NMR. The disappearance of the N-oxide proton signals and the appearance of the oxidized arene product validate the ongoing reaction.

  • Isolation: After 3.5 hours (or upon >95% conversion), concentrate the mixture in vacuo and purify the oxidized arene via silica gel flash chromatography.

Protocol 2: Acetylation-Driven Rearrangement of 3,6-Dimethoxypyridazine 1-Oxide

Objective: Synthesize 1-acetoxy-3-methoxy-6(1H)-pyridazinone via structural rearrangement.

  • Causality: Acetic anhydride activates the N-oxide oxygen. The +M effect of the C6 methoxy group stabilizes the developing positive charge during the Polonovski-style rearrangement, driving the loss of the methyl cation and the formation of the highly stable 6(1H)-pyridazinone core [3].

Step-by-Step Methodology:

  • Reagent Mixing: Suspend 3,6-dimethoxypyridazine 1-oxide (5.0 mmol) in neat acetic anhydride (15 mL) under an inert argon atmosphere.

  • Thermal Activation: Gradually heat the mixture to 90 °C. Self-Validation: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The highly polar N-oxide starting material ( Rf​≈0.1 ) will be consumed, replaced by a less polar UV-active spot ( Rf​≈0.4 ).

  • Quenching: Once TLC indicates complete consumption of the starting material (typically 2-4 hours), cool the reaction to 0 °C and carefully quench by adding crushed ice to hydrolyze the excess acetic anhydride.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via recrystallization or column chromatography to isolate 1-acetoxy-3-methoxy-6(1H)-pyridazinone and trace 1,3-dimethoxy-6(1H)-pyridazinone byproducts.

References

  • Basistyi, V.S.; Frederich, J.H. "Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species." Organic Letters, ACS Publications.[Link]

  • "Bromination, Chlorination, and Nitration of Isoflavonoids" (Detailing anomalous nitration of 3,6-dimethoxypyridazine 1-oxide). ResearchGate.[Link]

  • "GUANIDINE COMPOUNDS: IV. ACETYLATION OF SOME ALKYL-SUBSTITUTED GUANIDINES WITH ACETIC ANHYDRIDE AND ETHYL ACETATE" (Detailing acetylation and rearrangement of 3,6-dimethoxypyridazine 1-oxide). ResearchGate.[Link](Note: Linked source covers related pyridazine derivative reactivity profiles).

  • "An Efficient Route to Pyridazino[4, 3- e ][1, 3, 4]thiadiazines" (Detailing POCl3​ nucleophilic substitution of 3,6-dimethoxypyridazine 1-oxide). ResearchGate.[Link]

Validation

benchmarking C-H activation yields of 3,6-dimethoxypyridazine 1-oxide derivatives

Benchmarking C-H Activation Yields of 3,6-Dimethoxypyridazine 1-Oxide Derivatives: A Comprehensive Guide The functionalization of diazine N-oxides represents a critical frontier in late-stage medicinal chemistry. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking C-H Activation Yields of 3,6-Dimethoxypyridazine 1-Oxide Derivatives: A Comprehensive Guide

The functionalization of diazine N-oxides represents a critical frontier in late-stage medicinal chemistry. Among these scaffolds, 3,6-dimethoxypyridazine 1-oxide and its derivatives are highly valued for their favorable physicochemical properties and their ability to improve binding affinity in bioactive molecules. However, the electron-deficient nature of the pyridazine ring, compounded by the presence of two methoxy groups, presents unique challenges for regioselective functionalization.

This guide objectively evaluates the performance of various C-H activation methodologies applied to 3,6-dimethoxypyridazine 1-oxide derivatives, providing researchers with benchmarked yields, mechanistic insights, and self-validating experimental protocols.

Mechanistic Causality: The Role of the N-Oxide Director

To successfully benchmark yields, we must first understand the causality behind the experimental choices. The N-oxide moiety in 3,6-dimethoxypyridazine 1-oxide serves a dual purpose: it activates the adjacent C-H bonds by increasing their acidity and acts as a directing group for transition metals[1].

In Palladium-catalyzed C-H arylation, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. Mechanistic investigations by Hartwig and co-workers have demonstrated that the N-oxide significantly lowers the distortion energy of the arene, which is the primary driver for regioselectivity[1]. The presence of electron-donating methoxy groups at the C3 and C6 positions forces the C-H activation to occur exclusively at the C4 or C5 positions. The choice of ligand (e.g., bulky, electron-rich phosphines like P(t-Bu)2​Me ) is critical to stabilizing the cyclometalated intermediate and preventing catalyst deactivation.

Figure 1: CMD Catalytic Cycle for Pd-Catalyzed C-H Arylation of N-Oxides.

Benchmarking C-H Activation Methodologies

When selecting a functionalization strategy for 3,6-dimethoxypyridazine 1-oxide, the choice of catalytic system drastically impacts the yield, regioselectivity, and functional group tolerance. Below is an objective comparison of three leading methodologies: Palladium-catalyzed Arylation, Rhodium-catalyzed Transannulation, and Transition-Metal-Free Alkylation.

Table 1: Comparative Yields and Conditions for C-H Functionalization
MethodologyReagents / Catalyst SystemTarget FunctionalizationRegioselectivityAvg. Yield (%)Key Limitations
Pd-Catalyzed Arylation [1][2] Pd(OAc)2​ , P(t-Bu)2​Me⋅HBF4​ , K2​CO3​ , TolueneC4 / C5 ArylationHigh (Sterically driven)70 - 85%Requires elevated temperatures (110 °C); sensitive to ortho-substituted aryl halides.
Pd-Catalyzed Alkenylation [3] Pd(OAc)2​ , P(t-Bu)3​⋅HBF4​ , KF , Allyl AcetateC4 / C5 AlkenylationModerate45 - 60%Prone to allylation/isomerization cascade side-reactions.
Rh-Catalyzed Transannulation [4] Rh2​(esp)2​ , Pyrrole, CH2​Cl2​ Metallocarbene formationN/A (Ring transformation)65 - 80%Destroys the pyridazine core to form substituted indoles.
Transition-Metal-Free [5]Carboranyllithium, THF, -78 °CNucleophilic AlkylationHigh45 - 55%Requires strictly anhydrous conditions and highly reactive lithium reagents.
Analysis of the Data

The Pd-Catalyzed Arylation remains the most robust method for maintaining the integrity of the 3,6-dimethoxypyridazine 1-oxide core while achieving high yields. The use of P(t-Bu)2​Me⋅HBF4​ as a ligand precursor is non-negotiable; it provides the necessary steric bulk to facilitate reductive elimination while remaining electron-rich enough to accelerate oxidative addition.

Conversely, the Rh-Catalyzed Transannulation leverages the N-oxide as a precursor to metallocarbenes[4]. While this does not yield a functionalized pyridazine, it is a highly efficient method for converting the 3,6-dimethoxypyridazine 1-oxide scaffold into complex, heavily substituted indoles, making it invaluable for library generation in drug discovery.

Figure 2: Logical decision tree for selecting a functionalization pathway.

Self-Validating Experimental Protocol: Pd-Catalyzed C-H Arylation

To ensure reproducibility, the following protocol for the C4-arylation of 3,6-dimethoxypyridazine 1-oxide is designed as a self-validating system. The inclusion of specific visual cues and analytical checkpoints prevents the propagation of errors through the workflow.

Reagents Required:

  • 3,6-Dimethoxypyridazine 1-oxide (1.0 equiv, 0.5 mmol)

  • Aryl Bromide (1.5 equiv, 0.75 mmol)

  • Pd(OAc)2​ (5 mol%, 0.025 mmol)

  • P(t-Bu)2​Me⋅HBF4​ (10 mol%, 0.05 mmol)

  • K2​CO3​ (2.0 equiv, 1.0 mmol)

  • Anhydrous Toluene (2.5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Checkpoint 1): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2​ , P(t-Bu)2​Me⋅HBF4​ , and K2​CO3​ . Evacuate and backfill the tube with Argon three times.

    • Validation: The solid mixture should appear as a pale yellow/orange powder. If the mixture turns black at this stage, moisture has compromised the palladium, and the reaction will fail.

  • Substrate Addition: Dissolve 3,6-dimethoxypyridazine 1-oxide and the aryl bromide in anhydrous toluene. Syringe this solution into the Schlenk tube under a positive pressure of Argon.

  • Thermal Activation: Seal the tube and immerse it in a pre-heated oil bath at 110 °C. Stir vigorously for 16 hours.

    • Validation: As the CMD cycle initiates, the reaction mixture will transition from pale orange to a deep red/brown homogeneous solution.

  • Quenching and Workup (Checkpoint 2): Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

    • Validation: TLC analysis (Eluent: 5% MeOH in DCM) should reveal the consumption of the highly polar N-oxide starting material ( Rf​≈0.1 ) and the appearance of a new, less polar UV-active spot ( Rf​≈0.35−0.45 ).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel.

Causality Note: The use of the tetrafluoroborate salt of the phosphine ligand ( P(t-Bu)2​Me⋅HBF4​ ) is critical. It prevents the premature oxidation of the electron-rich phosphine in the presence of the N-oxide substrate prior to the formation of the active Pd(0) species.

Conclusion

Benchmarking the C-H activation of 3,6-dimethoxypyridazine 1-oxide derivatives reveals that while the N-oxide moiety presents challenges regarding substrate polarization, it acts as a highly efficient directing group for transition-metal catalysis. Palladium-catalyzed CMD pathways offer the highest yields (up to 85%) for core-retaining arylations, whereas Rhodium-catalyzed transannulations provide a strategic avenue for converting the diazine core into complex indoles. By adhering to the stringent inert-atmosphere protocols and utilizing sterically demanding, electron-rich phosphine ligands, researchers can reliably functionalize this privileged medicinal scaffold.

References

  • Ciszewski, Ł. W., & Gryko, D. (2022). Recent Advances in the Photochemistry of Heterocyclic N-Oxides and Their Derivatives. ResearchGate.
  • Collet, F., et al. (2016). C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. ACS Publications.
  • Hartwig, J. F., et al. (2012). Reactivity and Regioselectivity of Palladium-Catalyzed Direct Arylation in Noncooperative and Cooperative Processes. Organometallics - ACS Publications.
  • Fagnou, K., et al. (2018). Pd-Catalyzed Direct C–H Alkenylation and Allylation of Azine N-Oxides. Organic Letters.
  • Charette, A. B., et al. (2015). Pyridazine N-Oxides as Precursors of Metallocarbenes: Rhodium-Catalyzed Transannulation with Pyrroles. Organic Letters - ACS Publications.
  • Bregadze, V. I., et al. (2015). Heterocyclic and Open-Chain Carboranes via Transition-Metal-Free C–H Functionalization of Mono- and Diazine-N-oxides. Organometallics - ACS Publications.

Sources

Comparative

Comparative Biological Activity of 3,6-Dimethoxypyridazine 1-Oxide Derivatives: A Guide for Drug Development

As a Senior Application Scientist, evaluating the structural nuances of heterocyclic scaffolds is critical for rational drug design. Among these, 3,6-dimethoxypyridazine 1-oxide stands out as a highly privileged building...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural nuances of heterocyclic scaffolds is critical for rational drug design. Among these, 3,6-dimethoxypyridazine 1-oxide stands out as a highly privileged building block. While the parent pyridazine ring is electron-deficient and generally resistant to electrophilic attack, the introduction of the N-oxide moiety fundamentally alters its electronic landscape. This modification polarizes the ring system, enabling highly regioselective functionalization—such as directed ortho-metalation (DoM) and electrophilic nitration/chlorination [2].

This guide objectively compares the biological performance of compounds derived from this versatile scaffold, focusing on their divergent applications in oncology (kinase inhibition) and inflammation (COX-2 inhibition). It also provides field-proven, self-validating experimental protocols to ensure rigorous assay reproducibility.

Mechanistic Rationale & Scaffold Reactivity

The causality behind choosing 3,6-dimethoxypyridazine 1-oxide over its unoxidized counterpart lies in its synthetic tunability. The N-oxide oxygen acts as a powerful directing group. When subjected to strong bases like lithium diisopropylamide (LDA), the proton adjacent to the N-oxide or methoxy group is selectively abstracted. This allows for the precise installation of boronic acids or halogens, which serve as handles for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) [1].

Furthermore, the methoxy groups can be selectively hydrolyzed post-coupling to yield pyridazin-3(2H)-ones , a distinct pharmacophore that shifts the compound's biological affinity from the ATP-binding pockets of kinases to the hydrophobic channels of cyclooxygenase enzymes.

Synthesis A 3,6-Dimethoxypyridazine B 3,6-Dimethoxypyridazine 1-oxide A->B N-Oxidation (mCPBA) C Directed ortho-Lithiation & Boronation B->C Regioselective Activation D Electrophilic Nitration/ Chlorination B->D Electrophilic Attack E Aryl-Pyridazines (CDK4/EGFR Inhibitors) C->E Pd-Catalyzed Cross-Coupling F Pyridazin-3(2H)-ones (COX-2 Inhibitors) D->F Hydrolysis / Deprotection

Workflow: Regioselective functionalization of 3,6-dimethoxypyridazine 1-oxide to distinct pharmacophores.

Comparative Biological Activity

The functionalization of the 1-oxide scaffold yields two primary classes of biologically active molecules. Their performance is dictated by how the modified pyridazine core interacts with target protein domains.

A. Aryl/Heteroaryl Pyridazines (Oncology)

Derivatives where the 3,6-dimethoxy groups are retained and an aryl group is coupled at the 4- or 5-position exhibit potent anti-cancer properties. These planar molecules act as competitive ATP inhibitors. They are particularly effective against Cyclin-Dependent Kinase 4/6 (CDK4/6) and Epidermal Growth Factor Receptor (EGFR) [3]. The pyridazine nitrogens form critical hydrogen bonds with the hinge region of the kinase, while the engineered aryl side chains project into the solvent-exposed region to confer target selectivity.

CDK4Pathway A Aryl-Pyridazine Inhibitor B CDK4/Cyclin D Complex A->B ATP-Competitive Binding C Rb Protein (Unphosphorylated) B->C Blocked Phosphorylation D E2F Transcription Factor C->D Sequestration Maintained E Cell Cycle Arrest (G1 Phase) D->E Inhibition of S-Phase Genes

Mechanism: Aryl-pyridazine derivatives inducing G1 cell cycle arrest via CDK4 inhibition.

B. Pyridazin-3(2H)-ones (Inflammation)

When the 1-oxide intermediate is subjected to hydrolysis, yielding a pyridazin-3(2H)-one, the biological target shifts dramatically. These compounds are highly selective COX-2 inhibitors [5]. The carbonyl oxygen and the adjacent NH group form a tight hydrogen-bonding network within the COX-2 side pocket (which is absent in COX-1), providing a strong anti-inflammatory response without the gastrointestinal toxicity associated with non-selective NSAIDs.

COX2Pathway A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandin E2 (PGE2) B->C Enzymatic Conversion D Inflammatory Response C->D E Pyridazin-3(2H)-one Inhibitor E->B Selective Channel Blockade

Mechanism: Pyridazin-3(2H)-one derivatives selectively blocking COX-2 prostaglandin synthesis.

Quantitative Data Presentation

The table below summarizes the comparative performance of these two derivative classes against their primary targets.

Compound ClassPrimary TargetRepresentative IC₅₀Selectivity ProfileKey Structural Interaction
Aryl-Pyridazines CDK4/60.8 – 14 nM>500-fold over CDK1/2H-bond to kinase hinge region via pyridazine nitrogens.
Aryl-Pyridazines EGFR (Mutant)69 nM4-fold over Wild-TypeHydrophobic packing in the solvent-exposed ATP cleft.
Pyridazin-3(2H)-ones COX-21.15 – 2.10 µM>100-fold over COX-1Carbonyl O and NH interaction with COX-2 specific side pocket.
Pyridazin-3(2H)-ones CA II (Glaucoma)0.63 nM>600-fold over CA ISulfonamide tethering to the pyridazinone core [4].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent choices and internal controls are explicitly defined.

Protocol A: Synthesis of 3,6-Dimethoxy-4-pyridazinylboronic Acid

This protocol leverages the 1-oxide directing effect to generate a versatile cross-coupling precursor [1].

  • Preparation of Base: Under argon, add diisopropylamine (1.05 eq) to n-butyllithium (2.5 M in hexane, 1.05 eq) in anhydrous THF at -78 °C. Warm to 0 °C for 30 minutes to ensure complete formation of LDA.

  • Directed Lithiation: Cool the LDA solution back to -78 °C. Causality: Strict temperature control is required to prevent nucleophilic attack of the base on the electron-deficient pyridazine ring. Add a solution of 3,6-dimethoxypyridazine 1-oxide (1.0 eq) in THF dropwise over 1 hour.

  • Boronation: Add triisopropylborate (3.0 eq) rapidly at -78 °C. Causality: The large excess and low temperature trap the highly reactive lithiated species before intermolecular side reactions (e.g., dimerization) can occur.

  • Validation Checkpoint: Quench with deionized water. Acidify to pH 4 with HBr to precipitate the product. Run ¹¹B NMR (DMSO-d₆); a single peak around δ 28.9 ppm confirms the successful installation of the boronic acid moiety without over-boronation.

Protocol B: In Vitro CDK4 Kinase Inhibition Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized because it provides a continuous, ratiometric readout that normalizes well-to-well variations, making the system inherently robust against pipetting errors.

  • Reagent Preparation: Prepare a master mix containing recombinant CDK4/Cyclin D1 complex (2 nM), ULight-labeled p70 S6K peptide substrate (50 nM), and ATP (at the predetermined Kₘ value, typically 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Plating: Dispense aryl-pyridazine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Internal Controls:

    • Positive Control: Palbociclib (known CDK4/6 inhibitor) to validate assay sensitivity.

    • Negative Control: 1% DMSO vehicle to establish maximum kinase activity.

    • Background Control: Buffer without enzyme to calculate the Z'-factor.

  • Reaction & Readout: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA (to chelate Mg²⁺) and Eu-anti-phospho-p70 S6K antibody. Read the TR-FRET signal (emission ratio 665 nm / 615 nm).

  • Validation Checkpoint: The assay is only considered valid if the calculated Z'-factor is > 0.6, ensuring a wide dynamic range and high statistical reliability of the generated IC₅₀ values.

References

  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Potential Anticancer agents. XIV. Reaction of 3-Substituted Pyridazine 1-Oxide with Benzoyl Nitrate ResearchGate URL: [Link]

  • Recent Progress in CDK4/6 Inhibitors and PROTACs MDPI URL: [Link]

  • Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Design and synthesis of pyridazinone hybrid in PEG-400 as COX-1/COX-2 inhibitor and their antioxidant study ResearchGate URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dimethoxypyridazine 1-oxide

Introduction 3,6-Dimethoxypyridazine 1-oxide is a heterocyclic compound utilized in complex organic synthesis, often serving as a key intermediate in the development of novel pharmaceutical agents.[1] As with any special...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,6-Dimethoxypyridazine 1-oxide is a heterocyclic compound utilized in complex organic synthesis, often serving as a key intermediate in the development of novel pharmaceutical agents.[1] As with any specialized chemical reagent, its handling and disposal demand a meticulous, safety-first approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,6-Dimethoxypyridazine 1-oxide, grounded in established safety principles and regulatory compliance. Our objective is to ensure the safety of laboratory personnel and the protection of our environment by moving beyond mere procedural steps to explain the fundamental causality behind each recommendation.

Part 1: Hazard Identification and Risk Assessment

Inferred Hazard Profile:

  • Skin and Eye Irritation: Similar N-oxide compounds are classified as skin and eye irritants.[2][3] The N-oxide functional group can alter the electronic properties of the aromatic ring, potentially increasing its reactivity with biological tissues. Direct contact should be rigorously avoided.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]

  • Acute Toxicity: Related compounds exhibit oral toxicity.[5] Therefore, ingestion must be prevented.

  • Reactivity and Stability: The N-oxide group makes the molecule an oxidizing agent, though typically a mild one. However, N-oxides can decompose at elevated temperatures, potentially releasing toxic nitrogen oxides (NOx).[6][7] This thermal instability is a critical consideration for storage and disposal. It is crucial to avoid mixing this compound with strong reducing agents or flammable materials.[8]

This risk profile mandates that 3,6-Dimethoxypyridazine 1-oxide be treated as a hazardous chemical waste, subject to the stringent regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9]

Part 2: Spill Management and Emergency Procedures

Proper disposal begins with proactive spill and emergency preparedness. All personnel handling this compound must be trained in these procedures.[10]

Personal Protective Equipment (PPE):

Based on the inferred hazards, the following minimum PPE is required when handling 3,6-Dimethoxypyridazine 1-oxide, as mandated by OSHA's standard on Personal Protective Equipment (29 CFR 1910.132).[6]

PPE ItemSpecificationRationale
Gloves Nitrile or NeopreneProtects against skin contact and irritation.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or gogglesPrevents eye contact and serious irritation.[2]
Lab Coat Standard, full-lengthProtects skin and personal clothing from contamination.
Respiratory Required if generating dust or aerosolsUse a NIOSH-approved respirator.

Spill Response Protocol:

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area to prevent entry.[6]

  • Ventilate: If safe to do so, increase ventilation in the area to disperse any airborne dust or vapors.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[11] Avoid sweeping dry powder, as this can generate dust.

    • For Liquid Spills (if in solution): Surround the spill with an inert absorbent material.

  • Collect Waste: Carefully scoop the contained material and spilled substance into a designated, sealable waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.[12]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Part 3: Step-by-Step Disposal Protocol

The disposal of 3,6-Dimethoxypyridazine 1-oxide is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[13] The following workflow ensures compliance and safety.

Step 1: Waste Characterization

The first step is to formally classify the material as hazardous waste. Based on its potential irritant and toxic properties, it would likely be classified as a toxic waste.[14] Your facility's EHS office can provide specific guidance on the appropriate EPA waste codes.

Step 2: Segregation and Containerization
  • Segregation: Do NOT mix 3,6-Dimethoxypyridazine 1-oxide waste with other waste streams. In particular, keep it separate from:

    • Strong acids or bases.

    • Strong reducing agents.

    • Flammable or combustible materials.[15]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice. The container must be kept closed unless waste is actively being added.

Step 3: Labeling

Proper labeling is a critical regulatory requirement. The label must be clearly visible and contain the following information:

  • The words "Hazardous Waste" .

  • The full chemical name: "3,6-Dimethoxypyridazine 1-oxide" .

  • The accumulation start date (the date the first drop of waste enters the container).

  • An indication of the hazards (e.g., "Irritant," "Toxic").

  • Appropriate GHS pictograms.

Step 4: On-Site Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) that meets OSHA and EPA requirements.[15]

  • Location: The storage area should be secure, well-ventilated, and away from heat or ignition sources.

  • Secondary Containment: A secondary containment system, such as a spill pallet, is required to hold the contents of the largest container or 10% of the total volume, whichever is greater.[15]

  • Time Limits: Be aware of your facility's generator status (e.g., Small Quantity Generator, Large Quantity Generator), as this dictates the maximum amount of time waste can be stored on-site.[13][14]

Step 5: Final Disposal

Final disposal must be conducted by a licensed hazardous waste disposal contractor.[16]

  • Transport: The contractor will ensure the waste is transported with the proper documentation, including a hazardous waste manifest, which tracks the waste from "cradle-to-grave."[17]

  • Treatment Method: The most probable disposal method for this organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx.[16] Never attempt to dispose of this chemical via landfill or sewer systems.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe handling and disposal of 3,6-Dimethoxypyridazine 1-oxide.

G cluster_prep Preparation & Handling cluster_process Process & Waste Generation cluster_disposal Waste Management & Disposal start Start: Handling 3,6-Dimethoxypyridazine 1-oxide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurred? ppe->spill_check spill_protocol Execute Spill Protocol: 1. Evacuate & Secure 2. Contain 3. Collect as Waste spill_check->spill_protocol Yes generate_waste Generate Chemical Waste spill_check->generate_waste container Place in Labeled, Segregated, Closed Hazardous Waste Container spill_protocol->container generate_waste->container storage Store in Designated Satellite Accumulation Area container->storage full_check Container Full or Time Limit Reached? storage->full_check full_check->storage No transfer Arrange Pickup by Licensed Hazardous Waste Contractor full_check->transfer Yes end End: Waste Manifested for Incineration transfer->end

Caption: Decision workflow for handling and disposal.

References

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  • Safety Data Sheet for 1,3-Dimethoxybenzene. Tokyo Chemical Industry.
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  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).
  • Disposal of Nitrous Oxide (N₂O). Synergy Recycling.
  • Safety Data Sheet for 2,3-Dimethoxypyridine. Thermo Fisher Scientific.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Material Safety Data Sheet for 3,6-Dihydroxypyridazine, 99%. Cole-Parmer.
  • Safety Data Sheet: Reference substance 001. Chemos GmbH & Co.KG.
  • Safety D
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  • Nitric Oxide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet for Nitrous oxide. Air Liquide.
  • Safety D
  • Nitrous Oxide Canister Tre
  • 3,6-Diphenylpyridazine 1-oxide — Chemical Substance Inform
  • 3-AMINO-6-METHOXYPYRIDAZINE Inform
  • 3,5-dimethoxypyridine 1-oxide Inform
  • 2,6-diamino-3,5-dinitropyrazine-1-oxide synthesis and its explosion properties.

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